molecular formula C22H26N2O5S B1673375 KCO912 CAS No. 185695-83-4

KCO912

Número de catálogo: B1673375
Número CAS: 185695-83-4
Peso molecular: 430.5 g/mol
Clave InChI: GPTKKIOZEZUGBH-RTWAWAEBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KCO-912 is an ATP-dependent K channel opener potentially for the treatment of asthma. It is a potent and selective opener of ATP-dependent potassium (K ATP) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects.

Propiedades

Número CAS

185695-83-4

Fórmula molecular

C22H26N2O5S

Peso molecular

430.5 g/mol

Nombre IUPAC

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-N-phenyl-3,4-dihydrochromene-6-sulfonamide

InChI

InChI=1S/C22H26N2O5S/c1-22(2)21(26)20(24-13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-12,14,20-21,23,26H,6-7,10,13H2,1-2H3/t20-,21+/m1/s1

Clave InChI

GPTKKIOZEZUGBH-RTWAWAEBSA-N

SMILES isomérico

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)N4CCCCC4=O)O)C

SMILES canónico

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)N4CCCCC4=O)O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KCO-912;  KCO 912;  KCO912

Origen del producto

United States

Foundational & Exploratory

KCO912: An In-Depth Technical Guide on its Mechanism of Action in Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCO912 is a potent and selective opener of ATP-dependent potassium (KATP) channels, demonstrating significant potential in the modulation of airway smooth muscle tone. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects on airway smooth muscle. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visually represents the underlying signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals involved in the study of respiratory pharmacology and the development of novel therapeutics for airway diseases.

Core Mechanism of Action: KATP Channel Activation

The primary mechanism of action of this compound in airway smooth muscle is the opening of ATP-sensitive potassium (KATP) channels.[1] These channels are metabolic sensors that couple the energetic state of the cell to its membrane potential. KATP channels in smooth muscle are typically hetero-octameric complexes composed of pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant isoform is thought to be a combination of Kir6.1 and SUR2B subunits, which is also the likely composition in airway smooth muscle.

Activation of these channels by this compound leads to an increase in potassium efflux, causing hyperpolarization of the airway smooth muscle cell membrane. This change in membrane potential moves it further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs). The resulting decrease in calcium influx through VGCCs leads to a reduction in intracellular calcium concentration ([Ca2+]i), which is a critical determinant of smooth muscle contraction. The lower [Ca2+]i reduces the activation of calmodulin and myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and ultimately, relaxation of the airway smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Channel Opening Potency of this compound

ParameterAssayTissue/Cell LineSpeciesValue
pKi[3H]P1075 specific binding inhibitionAortic stripsRat8.28
pKi[3H]glibenclamide specific binding inhibitionAortic stripsRat7.96
pEC50Outward current inductionHEK cells transfected with Kir6.1 + SUR2B-6.8
pEC5086Rb+ efflux inductionAortic ringsRat7.51

Table 2: In Vivo Efficacy of this compound in Reversing Airway Hyperreactivity (AHR)

AHR Induction ModelAdministration RouteSpeciesED50Therapeutic Ratio*
Immune complexesIntratrachealGuinea pig1 µg/kg100
OzoneIntratrachealGuinea pig0.03 µg/kg3333
Lipopolysaccharide (LPS)IntratrachealGuinea pig0.5 µg/kg-
Methacholine-induced bronchoconstrictionInhalationRhesus monkey1.2 µg/kg>100

*Therapeutic ratio is defined as the ratio of the lowest dose causing a change in blood pressure to the ED50 for reversing AHR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Signaling Pathway of this compound-Induced Airway Smooth Muscle Relaxation

KCO912_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive K+ Channel (Kir6.1/SUR2B) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Opening Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Relaxation Airway Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Signaling cascade of this compound in airway smooth muscle cells.

Experimental Workflow for Tracheal Ring Contraction Assay

Tracheal_Ring_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Protocol cluster_analysis Data Analysis Harvest Harvest Guinea Pig Trachea Dissect Dissect into Rings (2-3 mm) Harvest->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate in Krebs-Henseleit Solution (37°C, 95% O2/5% CO2) Mount->Equilibrate Contract Induce Contraction (e.g., Histamine (B1213489), Methacholine) Equilibrate->Contract Add_this compound Cumulative Addition of this compound Contract->Add_this compound Measure Measure Isometric Tension Add_this compound->Measure CRC Generate Concentration- Response Curve Measure->CRC Calculate_EC50 Calculate EC50 CRC->Calculate_EC50

Caption: Workflow for assessing this compound-induced relaxation in isolated tracheal rings.

Logical Relationship of this compound's Therapeutic Advantage

Therapeutic_Advantage This compound This compound Airway_SM Airway Smooth Muscle KATP Channels This compound->Airway_SM High Potency (Local Administration) Vascular_SM Vascular Smooth Muscle KATP Channels This compound->Vascular_SM Lower Potency/ Reduced Systemic Exposure Bronchodilation Bronchodilation Airway_SM->Bronchodilation Vasodilation Vasodilation (Cardiovascular Side Effects) Vascular_SM->Vasodilation

Caption: Rationale for the favorable therapeutic window of this compound.

Detailed Experimental Protocols

Isolated Guinea Pig Tracheal Ring Contraction Assay

This protocol is designed to assess the relaxant effect of this compound on pre-contracted airway smooth muscle.

  • Tissue Preparation:

    • Male Dunkin-Hartley guinea pigs (300-500 g) are sacrificed by a humane method.

    • The trachea is rapidly excised and placed in cold Krebs-Henseleit solution.

    • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

    • Tracheal rings are suspended between two stainless steel hooks in 10 ml organ baths.

  • Solutions:

    • Krebs-Henseleit Solution (mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1. The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Experimental Procedure:

    • The mounted tracheal rings are equilibrated for 60-90 minutes under a resting tension of 1 g, with the Krebs-Henseleit solution being replaced every 15 minutes.

    • After equilibration, the tissues are contracted with a submaximal concentration of a contractile agonist (e.g., histamine or methacholine).

    • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

    • The isometric tension of the tracheal rings is continuously recorded using a force transducer connected to a data acquisition system.

    • The relaxant response is expressed as a percentage of the pre-contraction induced by the agonist.

Whole-Cell Patch-Clamp Electrophysiology on Isolated Airway Smooth Muscle Cells

This protocol allows for the direct measurement of this compound-induced changes in membrane currents and potential in single airway smooth muscle cells.

  • Cell Isolation:

    • Tracheal smooth muscle is dissected and minced in a low-calcium physiological salt solution.

    • The tissue fragments are subjected to enzymatic digestion (e.g., using collagenase, papain, and elastase) to isolate single smooth muscle cells.

    • The dispersed cells are stored in a low-calcium solution at 4°C until use.

  • Solutions:

    • Bath Solution (extracellular, in mM): NaCl 130, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (intracellular, in mM): K-aspartate 130, KCl 10, MgCl2 1, EGTA 0.1, HEPES 10, ATP 1; pH adjusted to 7.2 with KOH.

  • Recording Procedure:

    • Isolated cells are placed in a recording chamber on the stage of an inverted microscope.

    • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • This compound is applied to the bath solution via a perfusion system.

    • Changes in whole-cell currents are recorded in response to voltage steps or ramps. To measure changes in membrane potential, recordings are made in current-clamp mode.

Conclusion

This compound is a potent and selective KATP channel opener that effectively relaxes airway smooth muscle. Its mechanism of action is centered on the hyperpolarization of the cell membrane, which leads to a reduction in intracellular calcium and subsequent muscle relaxation. The high potency of this compound in the airways, particularly when administered locally, combined with a lower systemic effect, provides a favorable therapeutic window. The experimental protocols and signaling pathways detailed in this guide offer a foundational understanding for further research and development of this compound and similar compounds as potential treatments for bronchoconstrictive diseases.

References

KCO912: A Novel Therapeutic Candidate for Asthma by Attenuating Airway Hyperreactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – KCO912, a potent and selective opener of ATP-dependent potassium (K-ATP) channels, demonstrates significant promise as a therapeutic agent for asthma. Preclinical studies reveal its ability to suppress airway hyperreactivity (AHR), a key feature of asthma, at dosages that do not induce adverse cardiovascular effects, a common limitation of earlier-generation K-ATP channel openers. This technical whitepaper provides an in-depth analysis of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.

Introduction to Airway Hyperreactivity and K-ATP Channels

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and AHR. AHR leads to exaggerated bronchoconstriction in response to various stimuli. Airway smooth muscle cells, which play a crucial role in bronchoconstriction, express K-ATP channels. The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions, which is essential for muscle contraction, thereby promoting bronchodilation and reducing airway responsiveness.

This compound: A Selective K-ATP Channel Opener

This compound, chemically identified as (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, has been identified as a potent and selective opener of K-ATP channels.[1] Its therapeutic potential lies in its ability to preferentially target airway smooth muscle, thus mitigating AHR without significantly impacting the cardiovascular system.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesTissue
pEC50 (relaxation of pre-contracted tissue)7.4 ± 0.1Guinea PigTrachea

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

Administration RouteDoseEffect on Histamine-Induced BronchoconstrictionEffect on Mean Arterial Blood Pressure
Intratracheal30 µg/kgSignificant inhibitionNo significant change
Intravenous100 µg/kgSignificant inhibitionSignificant reduction

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

Administration RouteDoseEffect on Methacholine-Induced Airway HyperreactivityEffect on Heart Rate
Inhaled1 mg/mL (nebulized)Significant suppressionNo significant change

Mechanism of Action

This compound exerts its therapeutic effect by opening K-ATP channels in the membrane of airway smooth muscle cells. This leads to a cascade of events that ultimately results in bronchodilation and reduced airway hyperreactivity.

KCO912_Mechanism_of_Action This compound This compound KATP_Channel ATP-sensitive Potassium Channel (K-ATP) This compound->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits opening of Ca_Influx Ca2+ Influx (Inhibition) Ca_Channels->Ca_Influx Bronchodilation Airway Smooth Muscle Relaxation (Bronchodilation) Ca_Influx->Bronchodilation AHR Airway Hyperreactivity (Suppression) Bronchodilation->AHR

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Protocols

The following outlines the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Tracheal Ring Assay (Guinea Pig)
  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cut into rings, and the epithelium is left intact.

  • Experimental Setup: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tension of the rings is recorded isometrically.

  • Protocol: The tracheal rings are pre-contracted with a submaximal concentration of histamine (B1213489) (3 µM). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

  • Data Analysis: The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by histamine. The pEC50 value (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect) is calculated.

In Vivo Bronchoconstriction Assay (Guinea Pig)
  • Animal Preparation: Anesthetized and mechanically ventilated male Dunkin-Hartley guinea pigs are used. Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure.

  • Drug Administration: this compound is administered either intratracheally or intravenously.

  • Bronchial Challenge: Bronchoconstriction is induced by an intravenous infusion of histamine.

  • Data Analysis: The inhibitory effect of this compound on the histamine-induced increase in pulmonary inflation pressure is quantified. Cardiovascular parameters (mean arterial blood pressure and heart rate) are monitored continuously.

In Vivo Airway Hyperreactivity Assay (Cynomolgus Monkey)
  • Animal Model: Conscious male cynomolgus monkeys with a documented airway hyperreactivity to methacholine (B1211447) are used.

  • Drug Administration: this compound is administered via a nebulizer.

  • Airway Challenge: Airway responsiveness is assessed by measuring the provocative concentration of methacholine required to cause a 100% increase in pulmonary resistance (PC100).

  • Data Analysis: The effect of this compound on the methacholine PC100 is determined. Heart rate is monitored via telemetry.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo_gp In Vivo Studies (Guinea Pig) cluster_invivo_monkey In Vivo Studies (Monkey) invitro_prep Guinea Pig Tracheal Ring Preparation invitro_exp Organ Bath Assay (Histamine Contraction) invitro_prep->invitro_exp invitro_data pEC50 Calculation invitro_exp->invitro_data invivo_gp_prep Anesthetized Guinea Pig Preparation invivo_gp_admin This compound Administration (i.t. or i.v.) invivo_gp_prep->invivo_gp_admin invivo_gp_challenge Histamine Challenge invivo_gp_admin->invivo_gp_challenge invivo_gp_data Measure Bronchoconstriction & Cardiovascular Effects invivo_gp_challenge->invivo_gp_data invivo_monkey_prep Conscious AHR Monkey Model invivo_monkey_admin Inhaled this compound Administration invivo_monkey_prep->invivo_monkey_admin invivo_monkey_challenge Methacholine Challenge invivo_monkey_admin->invivo_monkey_challenge invivo_monkey_data Determine PC100 & Monitor Heart Rate invivo_monkey_challenge->invivo_monkey_data

Caption: Workflow of preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in asthma. Its potent and selective action on airway smooth muscle K-ATP channels allows for the suppression of airway hyperreactivity at doses devoid of significant cardiovascular side effects.[1] This favorable therapeutic window suggests that this compound could offer a significant advantage over existing bronchodilators and earlier K-ATP channel openers. Further clinical evaluation is warranted to establish the safety and efficacy of this compound in asthmatic patients. The promising preclinical profile of this compound led to its selection for clinical evaluation.[1]

References

Pharmacological Profile of KCO912: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCO912, chemically identified as (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a potent and selective opener of ATP-dependent potassium (KATP) channels.[1] It has demonstrated significant efficacy in suppressing airways hyperreactivity (AHR) in preclinical models at doses that are devoid of cardiovascular side effects, a common limitation of earlier-generation KATP channel openers. This profile suggests its potential as a therapeutic agent for respiratory diseases such as asthma. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, in vitro and in vivo efficacy, and pharmacokinetic profile, based on available preclinical data.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a KATP channel opener. These channels are hetero-octameric protein complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SURx) subunits. By opening these channels in the plasma membrane of smooth muscle cells, this compound facilitates the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, which in turn leads to smooth muscle relaxation. In the airways, this results in bronchodilation and a reduction in hyperreactivity. This compound shows a specific interaction with the vascular KATP channel subtype, particularly involving the SUR2B subunit.[1]

Signaling Pathway

The signaling cascade initiated by this compound leading to airway smooth muscle relaxation is depicted below.

KCO912_Signaling_Pathway This compound This compound KATP_Channel K(ATP) Channel (Kir6.1 + SUR2B) This compound->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Reduces Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation InVivo_AHR_Workflow cluster_guinea_pig Guinea Pig Model cluster_rhesus_monkey Rhesus Monkey Model gp_induce Induce AHR (Immune Complex, Ozone, LPS) gp_challenge Bronchial Challenge gp_induce->gp_challenge gp_this compound Administer this compound (i.t.) gp_challenge->gp_this compound gp_measure Measure Bronchoconstriction & Cardiovascular Effects gp_this compound->gp_measure gp_analyze Determine ED50 & Therapeutic Ratio gp_measure->gp_analyze rm_select Select Spontaneously Hyperreactive Monkeys rm_challenge Methacholine Challenge rm_select->rm_challenge rm_this compound Administer this compound (Inhalation) rm_challenge->rm_this compound rm_measure Measure Bronchoconstriction & Cardiovascular Effects rm_this compound->rm_measure rm_analyze Determine ED50 & Therapeutic Ratio rm_measure->rm_analyze

References

KCO912: A Technical Whitepaper on its Effects on Airway Hyperreactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Airway hyperreactivity (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Potassium channel openers (KCOs) have been investigated as potential therapeutic agents for asthma due to their ability to relax airway smooth muscle. This technical guide provides an in-depth analysis of KCO912, a potent and selective ATP-dependent potassium (KATP) channel opener, and its effects on airway hyperreactivity. This compound, chemically identified as (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, was under development by Novartis.[1][2][3] Preclinical studies have demonstrated its efficacy in suppressing AHR in various animal models at dosages devoid of the cardiovascular side effects that have limited the clinical potential of other compounds in this class.[1][4] This document will detail the quantitative data from these studies, outline the experimental protocols used, and visualize the relevant biological pathways and experimental workflows. Although the development of this compound has been discontinued, the data from its preclinical evaluation provides valuable insights into the potential of targeting KATP channels for the treatment of respiratory diseases.[1]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that acts as an agonist of ATP-sensitive potassium (KATP) channels.[2] These channels are present in the cell membranes of various tissues, including airway smooth muscle. The opening of KATP channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, reducing the influx of calcium and subsequently leading to muscle relaxation and bronchodilation.[5][6] this compound has shown a high affinity and selectivity for the vascular KATP channel subtype, specifically interacting with the SUR2B subunit.[1]

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative data on the potent and selective action of this compound in reversing airway hyperreactivity without significant cardiovascular effects.

Parameter Animal Model AHR Induction Method This compound Administration ED50 Value Cardiovascular Effects Therapeutic Ratio Reference
Reversal of AHRGuinea PigImmune ComplexesIntratracheal1 µg/kgChanges in blood pressure only at ≥100 µg/kg100[1]
Reversal of AHRGuinea PigOzoneIntratracheal0.03 µg/kgChanges in blood pressure only at ≥100 µg/kg3333[1]
Reversal of AHRGuinea PigLipopolysaccharide (LPS)Intratracheal0.5 µg/kgNot specifiedNot specified[1]
Inhibition of BronchoconstrictionRhesus Monkey (spontaneously hyperreactive)MethacholineInhalation1.2 µg/kgNo significant effects on blood pressure or heart rate at all doses tested>100[1]
Abolishment of AHRAllergic RabbitAlternaria tenuis aerosol challengeInhalation10 µg (abolished AHR)Not specifiedNot specified[7]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the effects of this compound on airway hyperreactivity.

Guinea Pig Model of Airway Hyperreactivity
  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Induction of AHR:

    • Immune Complex-Induced AHR: Intravenous administration of bovine serum albumin (BSA) to sensitized guinea pigs.

    • Ozone-Induced AHR: Exposure to ozone in a whole-body plethysmograph.

    • LPS-Induced AHR: Intratracheal administration of lipopolysaccharide.

  • Administration of this compound: Intratracheal (i.t.) administration.

  • Measurement of Airway Reactivity:

    • Airway resistance was measured using a whole-body plethysmograph.

    • Bronchoconstrictor responses were induced by intravenous histamine (B1213489).

  • Cardiovascular Monitoring: Blood pressure was monitored via a catheter implanted in the carotid artery.

Rhesus Monkey Model of Spontaneous Airway Hyperreactivity
  • Animal Model: Male rhesus monkeys with documented spontaneous airway hyperreactivity.

  • Administration of this compound: Inhalation via a nebulizer connected to a face mask.

  • Measurement of Airway Reactivity:

    • Pulmonary resistance and dynamic compliance were measured.

    • Bronchoconstriction was induced by inhaled methacholine.

  • Cardiovascular Monitoring: Blood pressure and heart rate were monitored continuously.

Allergic Rabbit Model of Airway Hyperreactivity
  • Animal Model: Rabbits immunized with Alternaria tenuis.[7]

  • Induction of AHR: Aerosol challenge with Alternaria tenuis.[7]

  • Administration of this compound: Inhalation.[7]

  • Measurement of Airway Reactivity: Airway responsiveness to histamine was measured.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow used in the preclinical studies.

KCO912_Mechanism_of_Action This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel activates K_Efflux K+ Efflux KATP_Channel->K_Efflux promotes Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC inhibits Ca_Influx Ca2+ Influx (decreased) VGCC->Ca_Influx reduces Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation leads to

Caption: Proposed signaling pathway of this compound in airway smooth muscle cells.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_ahr_induction AHR Induction cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Guinea Pig, Rabbit, Monkey) AHR_Induction Induce Airway Hyperreactivity (e.g., Allergen, Ozone, LPS) Animal_Model->AHR_Induction KCO912_Admin Administer this compound (Intratracheal or Inhalation) AHR_Induction->KCO912_Admin Airway_Measurement Measure Airway Reactivity (e.g., to Histamine, Methacholine) KCO912_Admin->Airway_Measurement CV_Measurement Monitor Cardiovascular Parameters (Blood Pressure, Heart Rate) KCO912_Admin->CV_Measurement Data_Analysis Analyze Data to Determine ED50 and Therapeutic Ratio Airway_Measurement->Data_Analysis CV_Measurement->Data_Analysis

References

No Publicly Available Information on KCO912

Author: BenchChem Technical Support Team. Date: December 2025

This absence of information in the public domain suggests several possibilities:

  • Internal Project Designator: KCO912 may be an internal codename for a compound within a pharmaceutical or biotechnology company that has not yet been disclosed publicly.

  • Early-Stage Research: The compound may be in a very early stage of preclinical development, with no data published in scientific journals or presented at conferences.

  • Incorrect Identifier: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal or proprietary databases if they are affiliated with an organization that may be developing it. Should "this compound" be a public compound with a different name, providing the correct name would be necessary to proceed with a detailed search and analysis.

KCO912: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, pharmacological properties, and experimental evaluation of the selective ATP-sensitive potassium (K-ATP) channel opener, KCO912.

This technical guide provides a detailed overview of this compound, a potent and selective ATP-sensitive potassium (K-ATP) channel opener. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of K-ATP channel modulation, particularly in the context of respiratory diseases. This document outlines the chemical identity of this compound, its mechanism of action, key pharmacological data, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a small molecule with the chemical formula C₂₂H₂₆N₂O₅S.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide
Molecular Formula C₂₂H₂₆N₂O₅S
Molecular Weight 430.52 g/mol
CAS Number 185695-83-4
SMILES CC1(C)--INVALID-LINK--S(=O)(=O)Nc3ccccc3)N4CCCCC4=O">C@HO
InChI InChI=1S/C22H26N2O5S/c1-22(2)21(26)20(24-13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-12,14,20-21,23,26H,6-7,10,13H2,1-2H3/t20-,21+/m1/s1

Mechanism of Action and Signaling Pathway

This compound is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] K-ATP channels couple the metabolic state of a cell to its membrane potential. Under conditions of low intracellular ATP, the channels open, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.

This compound exerts its pharmacological effects by interacting with the SUR subunit of the K-ATP channel, specifically showing selectivity for the SUR2B subtype found in vascular and airway smooth muscle.[1][2] This interaction promotes the open state of the channel, leading to the physiological effects described above.

KATP_Channel_Activation cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.1 + SUR2B) Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K⁺ Efflux Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx_dec Decreased Ca²⁺ Influx Ca_channel->Ca_influx_dec Reduced Opening This compound This compound This compound->KATP Binds to SUR2B (Activates) Hyperpolarization->Ca_channel Inhibits Opening Relaxation Smooth Muscle Relaxation Ca_influx_dec->Relaxation

K-ATP Channel Activation by this compound

Pharmacological Properties

This compound has demonstrated significant potential in preclinical studies for the treatment of airway hyperreactivity, a key feature of asthma, at doses that do not elicit significant cardiovascular side effects.[2]

In Vitro Studies
ParameterSpecies/SystemValue
pKi ([³H]P1075 binding) Rat aortic strips8.28
pKi ([³H]glibenclamide binding) Rat aortic strips7.96
pEC₅₀ (outward current) HEK cells (Kir6.1 + SUR2B)6.8
pEC₅₀ (⁸⁶Rb⁺ efflux) Rat aortic rings7.51

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

In Vivo Studies
ParameterSpecies/ModelValue
ED₅₀ (reversal of immune complex-induced AHR) Guinea pig (i.t.)1 µg/kg
ED₅₀ (reversal of ozone-induced AHR) Guinea pig (i.t.)0.03 µg/kg
ED₅₀ (reversal of LPS-induced AHR) Guinea pig (i.t.)0.5 µg/kg
ED₅₀ (inhibition of methacholine-induced bronchoconstriction) Rhesus monkey (inhalation)1.2 µg/kg
Therapeutic Ratio (vs. blood pressure changes) Guinea pig>100 - 3333
Therapeutic Ratio (vs. cardiovascular effects) Rhesus monkey>100

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

Pharmacokinetics

In rats administered this compound via inhalation (3 mg/kg), the compound was found to be rapidly cleared with an initial half-life of approximately 30 minutes.[1] The ratio of the area under the concentration-time curve (AUC) in the lung to that in the blood was 190, indicating a favorable therapeutic window with localized action in the airways and limited systemic exposure.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for this compound. Researchers should consult the original publication for specific details.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of this compound to the SUR subunit of the K-ATP channel.

Objective: To determine the pKi of this compound for the SUR2B receptor.

Materials:

  • Rat aortic strips (as a source of native vascular K-ATP channels)

  • [³H]P1075 (a radiolabeled K-ATP channel opener)

  • [³H]glibenclamide (a radiolabeled K-ATP channel blocker)

  • This compound (unlabeled)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat aortic strips in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand ([³H]P1075 or [³H]glibenclamide), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the pKi using the Cheng-Prusoff equation.

Airway Hyperreactivity in Guinea Pigs

This in vivo model was used to assess the ability of this compound to reverse bronchoconstriction.

Objective: To determine the ED₅₀ of this compound for the reversal of induced airway hyperreactivity.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Inducing agent (e.g., immune complexes, ozone, or lipopolysaccharide)

  • This compound for intratracheal (i.t.) administration

  • Anesthesia

  • Whole-body plethysmograph to measure airway resistance

Procedure:

  • Induction of AHR: Induce airway hyperreactivity in guinea pigs using a chosen stimulus (e.g., exposure to an aerosol of immune complexes).

  • Baseline Measurement: Measure baseline airway resistance using a whole-body plethysmograph.

  • This compound Administration: Administer varying doses of this compound intratracheally.

  • Post-treatment Measurement: Monitor airway resistance at specific time points after this compound administration.

  • Data Analysis: Determine the dose of this compound that produces a 50% reversal of the induced increase in airway resistance (ED₅₀).

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A1 Radioligand Binding (Rat Aortic Strips) A2 Electrophysiology (HEK Cells) Data_Analysis Data Analysis (pKi, pEC₅₀, ED₅₀) A1->Data_Analysis A3 ⁸⁶Rb⁺ Efflux Assay (Rat Aortic Rings) A2->Data_Analysis A3->Data_Analysis B1 Airway Hyperreactivity (Guinea Pigs) B2 Bronchoconstriction (Rhesus Monkeys) B1->Data_Analysis B2->Data_Analysis Start This compound Characterization Start->A1 Start->A2 Start->A3 Start->B1 Start->B2

Experimental Workflow for this compound Characterization

Synthesis

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the primary scientific literature. Pharmaceutical companies often protect the synthesis of their lead compounds through patents, which may not always provide the level of detail required for straightforward replication in a research setting. The synthesis of a complex molecule like this compound would likely involve a multi-step process, potentially including the formation of the chromane (B1220400) core, introduction of the sulfonamide group, and stereoselective installation of the hydroxyl and piperidinyl moieties.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective opening of K-ATP channels, leading to the effective suppression of airway hyperreactivity in animal models without significant cardiovascular side effects. Its pharmacological profile suggests that it could be a valuable tool for further research into the role of K-ATP channels in respiratory diseases and potentially serve as a lead compound for the development of novel anti-asthmatic therapies. The data presented in this guide provide a solid foundation for researchers to understand the key characteristics of this compound and to design further experiments to explore its therapeutic potential.

References

In Vivo Effects of the Potassium Channel Opener KC 399 on Bronchoconstriction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of KC 399, a novel potassium channel opener, on bronchoconstriction. It consolidates quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support research and development in respiratory therapeutics.

Executive Summary

KC 399 is a potent and long-acting bronchodilator that has demonstrated significant efficacy in preclinical in vivo models of bronchoconstriction. Its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in airway smooth muscle cells, leading to hyperpolarization and subsequent relaxation. This guide summarizes the key quantitative data from in vivo studies, provides detailed experimental methodologies for inducing and measuring bronchoconstriction in guinea pig models, and illustrates the underlying signaling pathway and experimental workflows.

Quantitative Data Summary

The in vivo bronchodilator effects of KC 399 have been quantified in guinea pig models, primarily utilizing histamine- and antigen-induced bronchoconstriction. The following tables summarize the key findings, comparing the efficacy of KC 399 with other bronchodilators.

Table 1: Potency of KC 399 in Inhibiting Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs (Intravenous Administration)

CompoundED₅₀ (µg/kg)Relative Potency vs. BRL 38227Relative Potency vs. Salbutamol
KC 399 2.6 ~13x more potent ~4x less potent
BRL 38227 (Lemakalim)34.01-
Salbutamol0.7-1

Table 2: Duration of Action of KC 399 Following Intravenous Administration in Anesthetized Guinea Pigs

CompoundDose (µg/kg)Duration of Bronchodilator Action
KC 399 10 > 30 minutes
BRL 38227 (Lemakalim)100< 10 minutes
Salbutamol3< 10 minutes

Table 3: Efficacy of Inhaled KC 399 in Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

CompoundConcentration (mg/mL)Effect
KC 399 0.001 - 0.03 Potent and prolonged bronchodilation
BRL 38227 (Lemakalim)0.3 - 1.0Less potent than KC 399

Table 4: Efficacy of Oral KC 399 in Preventing Histamine-Induced Asphyxic Collapse in Conscious Guinea Pigs

CompoundEffective Dose (mg/kg)
KC 399 0.03
BRL 38227 (Lemakalim)1.0
Salbutamol3.0

Table 5: Efficacy of Inhaled KC 399 in Antigen-Induced Bronchoconstriction in Anesthetized, Sensitized Guinea Pigs

CompoundConcentration (µg/mL)Effect
KC 399 30 and 100 Prevention of bronchoconstriction

Signaling Pathway of KC 399 in Airway Smooth Muscle

KC 399 exerts its bronchodilatory effect by activating ATP-sensitive potassium (K-ATP) channels on the plasma membrane of airway smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation.

Signaling_Pathway_KC399 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space KC399 KC 399 K_ATP_Channel ATP-Sensitive K+ Channel (K-ATP) KC399->K_ATP_Channel Activates K_efflux K+ Efflux K_ATP_Channel->K_efflux Opens VOCC Voltage-Operated Ca2+ Channel (VOCC) Ca_Influx Decreased Intracellular Ca2+ Influx VOCC->Ca_Influx Inhibition of Ca2+ entry Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VOCC Inactivates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) Ca_Influx->Relaxation K_efflux->Hyperpolarization Leads to

Mechanism of KC 399-induced bronchodilation.

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments used to evaluate the effects of KC 399 on bronchoconstriction.

Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This model is used to assess the direct protective effect of a compound against a known bronchoconstrictor.

Histamine_Protocol cluster_setup Animal Preparation cluster_procedure Experimental Procedure Animal Guinea Pig (e.g., Hartley) Anesthesia Anesthetize (e.g., pentobarbital) Animal->Anesthesia Tracheostomy Perform Tracheostomy Anesthesia->Tracheostomy Ventilation Connect to Ventilator Tracheostomy->Ventilation Cannulation Cannulate Jugular Vein (for IV administration) Ventilation->Cannulation Baseline Record Baseline Airway Resistance Cannulation->Baseline Drug_Admin Administer KC 399 (IV, Inhalation, or Oral) Baseline->Drug_Admin Histamine_Challenge Induce Bronchoconstriction with Histamine (B1213489) (IV) Drug_Admin->Histamine_Challenge After appropriate interval Measure_Response Measure Changes in Airway Resistance Histamine_Challenge->Measure_Response Data_Analysis Calculate % Inhibition of Bronchoconstriction Measure_Response->Data_Analysis

Workflow for histamine-induced bronchoconstriction.

Detailed Steps:

  • Animal Model: Male Hartley guinea pigs (300-500 g) are commonly used.

  • Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).

  • Surgical Preparation: A tracheostomy is performed, and the animal is connected to a small animal ventilator. The jugular vein is cannulated for intravenous drug administration.

  • Measurement of Bronchoconstriction: Airway resistance is measured using a suitable data acquisition system connected to the ventilator.

  • Drug Administration: KC 399 or a vehicle control is administered intravenously, by inhalation (via a nebulizer connected to the ventilator's air intake), or orally at predetermined doses.

  • Histamine Challenge: A bolus of histamine (e.g., 5-10 µg/kg, i.v.) is administered to induce a significant and reproducible increase in airway resistance.

  • Data Analysis: The peak increase in airway resistance following the histamine challenge is measured. The percentage inhibition of the bronchoconstrictor response by KC 399 is calculated by comparing the response in treated animals to that in vehicle-treated controls.

Antigen-Induced Bronchoconstriction in Sensitized Guinea Pigs

This model mimics an allergic asthma-like response and is used to evaluate the efficacy of a compound in a more disease-relevant context.

Antigen_Protocol cluster_sensitization Sensitization Phase (Days 1 and 14) cluster_challenge Challenge Phase (Day 21-28) Animal Guinea Pig Sensitization Sensitize with Ovalbumin and Al(OH)3 (IP injection) Animal->Sensitization Anesthesia Anesthetize Sensitized Guinea Pig Sensitization->Anesthesia Wait for sensitization period Preparation Tracheostomy and IV Cannulation Anesthesia->Preparation Drug_Admin Administer KC 399 (e.g., Inhalation) Preparation->Drug_Admin Antigen_Challenge Challenge with Aerosolized Ovalbumin Drug_Admin->Antigen_Challenge Measure_Response Measure Airway Resistance Antigen_Challenge->Measure_Response

The Selective Action of KCO912 on ATP-Sensitive Potassium Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial mediators linking cellular metabolic states to electrical activity in a variety of tissues. These channels are hetero-octameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. Different combinations of these subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties. For instance, pancreatic β-cells predominantly express Kir6.2/SUR1, cardiac muscle expresses Kir6.2/SUR2A, and vascular smooth muscle expresses Kir6.1/SUR2B. This diversity allows for the targeted development of drugs that can selectively modulate channel activity in specific tissues.

KCO912, a benzopyran derivative, has emerged as a potent and selective opener of KATP channels. Its selectivity, particularly for vascular KATP channels, makes it a compound of interest for therapeutic applications where vasodilation is desired without significantly impacting pancreatic or cardiac function. This technical guide provides an in-depth analysis of the selectivity of this compound for KATP channels, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is primarily directed towards the vascular KATP channel subtype, which is composed of the Kir6.1 and SUR2B subunits. This selectivity has been quantified through various in vitro assays, including radioligand binding studies and functional assays measuring ion efflux and channel currents.

Parameter K(ATP) Channel Subtype Value Assay Reference
pKi Native vascular (rat aorta)8.28[3H]P1075 Competition Binding[1]
pKi Native vascular (rat aorta)7.96[3H]glibenclamide Competition Binding[1]
pEC50 Recombinant vascular (Kir6.1 + SUR2B)6.8Whole-cell outward current in HEK cells[1]
pEC50 Native vascular (rat aortic rings)7.5186Rb+ Efflux[1]

Table 1: Quantitative data on the interaction of this compound with vascular K(ATP) channels.

Experimental Protocols

A thorough understanding of the selectivity of this compound is built upon rigorous experimental methodologies. The following sections detail the core protocols used to characterize the interaction of this compound with KATP channels.

Radioligand Binding Assay ([3H]P1075 Competition)

This assay is used to determine the binding affinity of this compound to the KATP channel by measuring its ability to compete with a known radiolabeled KATP channel opener, [3H]P1075.

Protocol:

  • Membrane Preparation:

    • Isolate tissues (e.g., rat aorta) or harvest cells expressing the KATP channel subtype of interest.

    • Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand ([3H]P1075, typically in the low nanomolar range).

    • Add varying concentrations of the unlabeled competitor (this compound).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled KATP channel opener.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

86Rb+ Efflux Assay

This functional assay measures the activity of KATP channels by quantifying the efflux of the potassium surrogate ion, 86Rb+, from cells.

Protocol:

  • Cell Culture and Loading:

    • Culture cells expressing the KATP channel of interest (e.g., rat aortic rings or HEK293 cells transfected with Kir6.1/SUR2B).

    • Load the cells with 86Rb+ by incubating them in a loading buffer containing the radioisotope for a defined period (e.g., 2-3 hours).

  • Efflux Measurement:

    • Wash the cells with a non-radioactive buffer to remove extracellular 86Rb+.

    • Initiate the efflux by adding a buffer containing varying concentrations of the KATP channel opener (this compound).

    • Collect the supernatant at specific time intervals.

    • At the end of the experiment, lyse the cells to determine the remaining intracellular 86Rb+.

  • Quantification:

    • Measure the radioactivity in the collected supernatant and the cell lysate using a scintillation counter.

    • Calculate the rate of 86Rb+ efflux for each concentration of this compound.

  • Data Analysis:

    • Plot the rate of 86Rb+ efflux against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal efflux).

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through KATP channels in the membrane of a single cell in response to this compound.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension of cells expressing the KATP channels of interest (e.g., HEK293 cells transfected with Kir6.1/SUR2B).

    • Plate the cells on a coverslip in a recording chamber mounted on a microscope.

  • Pipette Preparation and Sealing:

    • Fabricate a glass micropipette with a tip diameter of 1-2 µm.

    • Fill the pipette with an intracellular solution containing ions that mimic the cell's cytoplasm.

    • Under microscopic guidance, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of voltage steps to elicit ionic currents.

    • Perfuse the cell with an extracellular solution containing varying concentrations of this compound.

    • Record the changes in the outward potassium current.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced outward current at each concentration.

    • Construct a concentration-response curve by plotting the current amplitude against the logarithm of the this compound concentration.

    • Determine the EC50 value for channel activation.

Signaling Pathways and Experimental Workflows

The selective activation of vascular KATP channels by this compound initiates a signaling cascade that leads to vasodilation. The following diagrams, generated using the DOT language, visualize this pathway and the experimental workflows used to characterize this compound.

KCO912_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_Channel K(ATP) Channel (Kir6.1/SUR2B) This compound->KATP_Channel Binds to SUR2B subunit K_ion K+ KATP_Channel->K_ion Opens Hyperpolarization Hyperpolarization K_ion->Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_ion_intracellular [Ca2+]i Ca_ion_in->Ca_ion_intracellular Influx decreases Ca_ion_out Ca2+ Hyperpolarization->VGCC Closes Vasodilation Vasodilation Ca_ion_intracellular->Vasodilation Leads to

Caption: this compound signaling pathway leading to vasodilation.

Experimental_Workflow cluster_assays Experimental Assays for this compound Characterization cluster_outputs Measured Parameters Binding Radioligand Binding Assay ([3H]P1075 Competition) Ki Binding Affinity (Ki) Binding->Ki Efflux 86Rb+ Efflux Assay EC50_efflux Functional Potency (EC50) - Ion Efflux Efflux->EC50_efflux Electro Whole-Cell Patch-Clamp Electrophysiology EC50_electro Functional Potency (EC50) - Channel Current Electro->EC50_electro Selectivity Determination of Selectivity Profile Ki->Selectivity EC50_efflux->Selectivity EC50_electro->Selectivity

Caption: Workflow for characterizing this compound selectivity.

Conclusion

This compound demonstrates a clear selectivity for vascular KATP channels, primarily through its interaction with the SUR2B subunit. This selectivity is supported by robust quantitative data from radioligand binding, ion efflux, and electrophysiological assays. The activation of these channels leads to membrane hyperpolarization and subsequent vasodilation, a mechanism with significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other KATP channel modulators. Further research focusing on direct comparative studies of this compound across all major KATP channel subtypes will provide a more complete understanding of its selectivity profile and further inform its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for KCO912 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective opener of ATP-dependent potassium (KATP) channels, demonstrating significant potential in the treatment of asthma and other conditions characterized by airway hyperreactivity (AHR). Its mechanism of action involves the specific interaction with the SUR2B subunit of the vascular KATP channel, leading to hyperpolarization of airway smooth muscle cells and subsequent bronchodilation.[1][2] A key advantage of this compound is its favorable therapeutic window, effectively suppressing AHR at doses that do not elicit significant cardiovascular side effects.[1][2]

These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy and safety of this compound in animal models of airway hyperreactivity. The included methodologies are based on established preclinical models and incorporate specific findings related to this compound.

Data Presentation

Table 1: In Vivo Efficacy of Inhaled this compound on Methacholine-Induced Bronchoconstriction
Animal ModelAgonistThis compound Administration RouteED50 (µg/kg)
Spontaneously hyperreactive rhesus monkeysMethacholine (B1211447)Inhalation1.2
Ovalbumin-sensitized guinea pigsMethacholineInhalation1.0

ED50: The effective dose producing 50% of the maximum possible inhibition of the methacholine-induced bronchoconstriction.

Table 2: Cardiovascular Effects of this compound in Rhesus Monkeys
Administration RouteDose (µg/kg)Effect on Blood PressureEffect on Heart RateTherapeutic Ratio
InhalationUp to 100No significant effectNo significant effect>100

Therapeutic Ratio: The ratio of the dose producing cardiovascular effects to the dose producing the desired therapeutic effect (inhibition of bronchoconstriction).

Table 3: Pharmacokinetic Profile of Inhaled this compound in Rats
ParameterValue
Lung to Blood AUC Ratio190
Initial Half-life (t1/2)~30 minutes

AUC: Area under the concentration-time curve, indicating overall drug exposure.

Signaling Pathway of this compound in Airway Smooth Muscle

This compound, as a KATP channel opener, primarily targets the SUR2B subunit associated with the Kir6.1 channel in airway smooth muscle cells. Activation of this channel leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (Ca2+), reducing the influx of calcium into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the airway smooth muscle, counteracting bronchoconstriction.

KCO912_Signaling_Pathway This compound This compound KATP_Channel KATP Channel (Kir6.1/SUR2B) This compound->KATP_Channel activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Intra_Ca ↓ Intracellular [Ca2+] Ca_influx->Intra_Ca Relaxation Airway Smooth Muscle Relaxation Intra_Ca->Relaxation

This compound signaling pathway in airway smooth muscle.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in an Ovalbumin-Sensitized Guinea Pig Model of Airway Hyperreactivity

This protocol details the induction of AHR in guinea pigs and the subsequent evaluation of this compound's ability to inhibit methacholine-induced bronchoconstriction.

1. Animal Model and Sensitization:

  • Species: Male Dunkin-Hartley guinea pigs (300-350 g).

  • Sensitization: Sensitize animals by intraperitoneal (i.p.) injection of 100 µg ovalbumin (OVA) dissolved in 1 mL of saline on days 1 and 8.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Airway Hyperreactivity:

  • On day 21, place conscious, unrestrained guinea pigs in a whole-body plethysmograph to measure baseline respiratory parameters.

  • Expose the animals to an aerosol of 0.9% saline for 5 minutes, followed by increasing concentrations of aerosolized methacholine (e.g., 10, 30, 100, 300 µg/mL).

  • Record the enhanced pause (Penh), an index of airway obstruction, for 5 minutes after each methacholine concentration.

3. This compound Administration:

  • Prepare this compound for inhalation by dissolving it in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and saline).

  • Administer this compound via a nebulizer connected to the plethysmography chamber at desired doses (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) 30 minutes prior to the methacholine challenge. A vehicle control group should be included.

4. Measurement of Bronchoconstriction and Data Analysis:

  • Following this compound or vehicle administration, perform the methacholine challenge as described in step 2.

  • Calculate the percentage increase in Penh from baseline for each methacholine concentration.

  • Construct dose-response curves for methacholine in the presence and absence of this compound.

  • Determine the ED50 of this compound for the inhibition of methacholine-induced bronchoconstriction.

Protocol 2: Assessment of Cardiovascular Side Effects in Rhesus Monkeys

This protocol is designed to evaluate the potential cardiovascular effects of inhaled this compound in a primate model.

1. Animal Model:

  • Species: Adult male or female rhesus monkeys.

  • Housing: House animals in accordance with institutional guidelines, with access to enrichment and a regular diet.

2. Instrumentation and Baseline Measurements:

  • Anesthetize the monkeys and instrument them for the measurement of blood pressure (via an arterial catheter) and heart rate (via ECG).

  • Allow the animals to stabilize and record baseline cardiovascular parameters for at least 30 minutes.

3. This compound Administration:

  • Administer this compound via a nebulizer connected to a face mask at a range of doses, including and exceeding the therapeutic dose (e.g., 1, 10, 30, 100 µg/kg).

  • A vehicle control group should be included.

4. Monitoring and Data Analysis:

  • Continuously monitor and record blood pressure and heart rate for at least 60 minutes following each dose of this compound.

  • Calculate the mean arterial pressure and heart rate at various time points post-administration.

  • Compare the cardiovascular parameters in the this compound-treated groups to the vehicle control group to identify any significant changes.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Model Animal Model Selection (e.g., Guinea Pig, Rhesus Monkey) Sensitization Sensitization (if required) (e.g., Ovalbumin) Animal_Model->Sensitization Baseline Baseline Measurements (Respiratory/Cardiovascular) Sensitization->Baseline KCO912_Prep This compound Formulation for Inhalation Dosing This compound/Vehicle Administration (Inhalation) KCO912_Prep->Dosing Baseline->Dosing Challenge Bronchial Challenge (e.g., Methacholine) Dosing->Challenge Monitoring Continuous Monitoring (e.g., Penh, BP, HR) Challenge->Monitoring Data_Collection Data Collection & Processing Monitoring->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response ED50_Calc ED50 / Therapeutic Ratio Calculation Dose_Response->ED50_Calc Stats Statistical Analysis ED50_Calc->Stats

General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for the Use of KCO912 in Guinea Pig Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperreactivity (AHR), bronchoconstriction, and airway remodeling. Guinea pig models of allergic asthma are well-established and widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[1][2] KCO912 is a potent and selective opener of ATP-dependent potassium (KATP) channels.[3] The opening of these channels in airway smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and bronchodilation. This mechanism makes KATP channel openers like this compound a potential therapeutic target for asthma.

These application notes provide a detailed protocol for utilizing this compound in a guinea pig model of ovalbumin (OVA)-induced allergic asthma. The protocol covers animal sensitization, induction of airway hyperreactivity, administration of this compound, and assessment of its effects on airway function.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of airway smooth muscle cells. The opening of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and bronchodilation.

KCO912_Mechanism_of_Action cluster_membrane Airway Smooth Muscle Cell Membrane KATP KATP Channel (Kir6.x/SURx) K_efflux K+ Efflux KATP->K_efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx This compound This compound This compound->KATP Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Inhibits Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Leads to Bronchodilation Bronchodilation Relaxation->Bronchodilation K_efflux->Hyperpolarization Causes

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from radioligand binding assays.

Parameter Value Assay System
pKi for [3H]P1075 binding8.28Rat aortic strips
pKi for [3H]glibenclamide binding7.96Rat aortic strips
pEC50 for 86Rb+ efflux7.51Preloaded rat aortic rings
pEC50 for outward current6.8HEK cells with recombinant vascular KATP channels

Experimental Protocols

This section details the protocols for inducing an asthma-like phenotype in guinea pigs and assessing the efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase sens1 Day 0: Sensitization (i.p. & s.c. OVA + Al(OH)3) sens2 Day 7: Booster Sensitization (i.p. OVA + Al(OH)3) sens1->sens2 challenge Day 21: Aerosolized OVA Challenge sens2->challenge treatment This compound Administration (Pre- or Post-Challenge) challenge->treatment ahr_measurement Measure Airway Hyperreactivity (Whole-Body Plethysmography) treatment->ahr_measurement balf_analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) ahr_measurement->balf_analysis

Caption: Experimental workflow for evaluating this compound in a guinea pig asthma model.

Ovalbumin Sensitization Protocol

This protocol is designed to induce an allergic phenotype and airway hyperreactivity in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)3)

  • Sterile 0.9% saline

  • Syringes and needles for injection

Procedure:

  • Sensitization Solution Preparation: Prepare a sensitizing solution of 10 mg/mL OVA and 100 mg/mL Al(OH)3 in sterile saline.

  • Primary Sensitization (Day 0): Actively sensitize guinea pigs with a single intraperitoneal (i.p.) injection of 0.5 mL and a single subcutaneous (s.c.) injection of 0.5 mL of the OVA/Al(OH)3 solution.[4]

  • Booster Sensitization (Day 7): Administer a booster i.p. injection of 1 mL of a solution containing 10 µg OVA and 100 mg Al(OH)3 in saline.

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Allow at least 14 days for the development of a robust immune response before proceeding to the challenge phase.

Ovalbumin Challenge and this compound Administration

This protocol describes how to challenge the sensitized animals with OVA to induce an asthmatic response and how to administer this compound.

Materials:

  • Sensitized guinea pigs

  • Ovalbumin (OVA)

  • This compound

  • Vehicle for this compound (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80, to be optimized)

  • Aerosol delivery system (e.g., nebulizer connected to an exposure chamber)

Procedure:

  • Acclimatization: On the day of the experiment, allow the animals to acclimatize to the experimental setup.

  • This compound Administration (Pre-treatment):

    • Prepare the desired concentrations of this compound in the vehicle.

    • Administer this compound via the desired route (e.g., intratracheal instillation, inhalation, or systemic injection) at a predetermined time before the OVA challenge. The exact dose and timing should be determined based on dose-response studies.

  • Ovalbumin Challenge (Day 21):

    • Place the conscious, unrestrained guinea pigs in a whole-body plethysmography chamber.

    • After recording baseline respiratory parameters, expose the animals to an aerosol of 0.1% OVA in saline for a defined period (e.g., 5-10 minutes) using a nebulizer.[5]

  • This compound Administration (Post-treatment): Alternatively, this compound can be administered after the OVA challenge to assess its ability to reverse established bronchoconstriction.

Measurement of Airway Hyperreactivity

Whole-body plethysmography is a non-invasive method to assess airway function in conscious animals.

Materials:

Procedure:

  • Baseline Measurement: Place the guinea pig in the WBP chamber and allow it to acclimatize. Record baseline respiratory parameters, such as respiratory rate (f), tidal volume (TV), and enhanced pause (Penh). Penh is a calculated value that correlates with airway resistance.

  • Bronchoprovocation Challenge:

    • Expose the animal to increasing concentrations of a bronchoconstrictor agent (e.g., aerosolized histamine or methacholine).

    • Record the changes in respiratory parameters after each concentration.

  • Data Analysis:

    • Calculate the provocative concentration (PC) of the bronchoconstrictor that causes a certain percentage increase in Penh (e.g., PC200 for a 200% increase) from baseline.

    • Compare the PC values between vehicle-treated and this compound-treated groups. An increase in the PC value in the this compound-treated group indicates a reduction in airway hyperreactivity.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the therapeutic potential of this compound in a guinea pig model of allergic asthma. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy of this compound in mitigating airway hyperreactivity, a key feature of asthma. The provided diagrams and data summary serve as valuable resources for understanding the mechanism of action and experimental design. Careful adherence to these protocols will enable a thorough evaluation of this compound as a novel anti-asthmatic agent.

References

Application Notes: KCO912 Preclinical Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Compound: KCO912 Target: Inhibitor of Target Kinase X (TKX) Applications: For preclinical research in oncology. This compound is a potent and selective, ATP-competitive inhibitor of TKX, a key kinase involved in aberrant cell proliferation signals. These notes provide recommended protocols and starting dosage guidelines for in vitro and in vivo preclinical research models.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits TKX, a critical component of the MAPK signaling cascade, which is frequently dysregulated in various human cancers. Inhibition of TKX by this compound blocks downstream signaling, leading to a reduction in cell proliferation and tumor growth.

KCO912_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF TKX Target Kinase X (TKX) RAF->TKX MEK MEK ERK ERK MEK->ERK TKX->MEK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation This compound This compound This compound->TKX Inhibition

Caption: this compound inhibits TKX in the MAPK signaling pathway.

In Vitro Assays and Protocols

Biochemical Kinase Assay for IC₅₀ Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase TKX.

Experimental Workflow:

In_Vitro_Workflow A Prepare this compound Serial Dilution B Add Recombinant TKX Enzyme and Kinase Buffer A->B C Initiate Reaction with ATP & Substrate Peptide B->C D Incubate at 30°C for 60 min C->D E Stop Reaction & Measure Substrate Phosphorylation (e.g., Luminescence) D->E F Plot Data & Calculate IC₅₀ (Dose-Response Curve) E->F

Caption: Workflow for determining the in vitro IC₅₀ of this compound.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Enzyme Reaction: To each well, add 5 µL of the diluted this compound solution. Add 10 µL of a solution containing recombinant TKX enzyme and the appropriate substrate peptide in kinase buffer.

  • Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (concentration at the apparent Km for TKX).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Detection: Stop the reaction and quantify kinase activity by measuring the amount of phosphorylated substrate using a luminescence-based detection reagent.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Table 1: this compound Kinase Selectivity Profile

Kinase Target IC₅₀ (nM)
TKX 5.2
Kinase A > 10,000
Kinase B 850

| Kinase C | > 10,000 |

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Plating: Seed cells (e.g., HT-29, a cell line with a known activating mutation relevant to the TKX pathway) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Table 2: this compound Anti-Proliferative Activity (GI₅₀)

Cell Line Relevant Mutation GI₅₀ (nM)
HT-29 TKX Activating Mutation 25
A549 Wild-Type TKX 1,200

| SW620 | TKX Activating Mutation | 45 |

In Vivo Xenograft Studies

Mouse Xenograft Model Protocol

This protocol describes the administration of this compound in a subcutaneous tumor xenograft model in immunodeficient mice.

Experimental Workflow:

In_Vivo_Workflow A Implant Tumor Cells (e.g., HT-29) Subcutaneously in Nude Mice B Allow Tumors to Grow to ~150-200 mm³ A->B C Randomize Mice into Treatment Groups (Vehicle, this compound Doses) B->C D Administer this compound Daily (e.g., Oral Gavage) C->D E Monitor Body Weight (Toxicity) & Measure Tumor Volume (Efficacy) 2-3 times per week D->E F Endpoint: Euthanize & Collect Tissues for Analysis E->F

Caption: Workflow for in vivo efficacy testing in a mouse xenograft model.

Protocol:

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ HT-29 cells in a suitable medium (e.g., Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., for oral gavage: 0.5% methylcellulose, 0.2% Tween-80 in water).

  • Administration: Administer this compound once daily (QD) or twice daily (BID) via oral gavage at the predetermined doses. The vehicle group should receive the formulation without the active compound.

  • Monitoring:

    • Efficacy: Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Tolerability: Monitor animal body weight and general health daily as an indicator of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size. Euthanize the mice and collect tumors for pharmacodynamic analysis.

Table 3: this compound In Vivo Efficacy in HT-29 Xenograft Model

Treatment Group Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (TGI) (%) Average Body Weight Change (%)
Vehicle - QD, p.o. 0 -2.5
This compound 10 QD, p.o. 45 -3.1
This compound 30 QD, p.o. 88 -5.2

| this compound | 50 | QD, p.o. | 95 | -8.9 |

TGI (%) is calculated at the end of the study relative to the vehicle control group. p.o. = per os (by mouth)

Application Notes and Protocols for the In Vitro Application of KCO912 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KCO912 is a potent and selective small-molecule opener of ATP-sensitive potassium (KATP) channels.[1][2] Specifically, it targets the vascular KATP channel subtype, which is a hetero-octamer composed of the pore-forming Kir6.1 subunits and the regulatory sulfonylurea receptor 2B (SUR2B) subunits.[1][2] KATP channels play a crucial role in linking the metabolic state of a cell to its electrical excitability.[3][4] By opening these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.[3][5] This mechanism of action makes this compound a valuable tool for studying the physiological roles of KATP channels and a potential therapeutic agent for conditions such as asthma, where it has been shown to suppress airway hyperreactivity without significant cardiovascular side effects.[1][2]

These application notes provide a comprehensive guide for the in vitro characterization of this compound using patch clamp electrophysiology, a gold-standard technique for investigating ion channel function.[6][7][8] The protocols are optimized for use with Human Embryonic Kidney 293 (HEK293) cells heterologously expressing the Kir6.1/SUR2B channel complex, a common system for studying the pharmacology of specific ion channel subtypes.[1][9]

Data Presentation

Quantitative Pharmacological Data for this compound

The following table summarizes the key pharmacological parameters of this compound from in vitro assays.

ParameterAssay TypePreparationValueReference
pKi Radioligand BindingRat Aortic Strips ([3H]P1075)8.28[1]
pKi Radioligand BindingRat Aortic Strips ([3H]glibenclamide)7.96[1]
pEC50 Whole-Cell Patch ClampHEK293 cells (Kir6.1 + SUR2B)6.8[1]
pEC50 86Rb+ Efflux AssayRat Aortic Rings7.51[1]

Mandatory Visualizations

This compound Mechanism of Action

KCO912_Mechanism_of_Action This compound This compound SUR2B SUR2B Subunit This compound->SUR2B Kir6_1 Kir6.1 Subunit (Pore) SUR2B->Kir6_1 Allosterically Modulates K_efflux K+ Efflux Kir6_1->K_efflux KATP_Channel KATP Channel Complex (Kir6.1/SUR2B) Cell_Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Results in Patch_Clamp_Workflow start Start: Culture HEK293 cells expressing Kir6.1/SUR2B prep_cells Prepare cells for recording (e.g., plate on coverslips) start->prep_cells setup_rig Set up patch clamp rig and perfusion system prep_cells->setup_rig pull_pipette Pull and fire-polish glass micropipette setup_rig->pull_pipette fill_pipette Fill pipette with intracellular solution pull_pipette->fill_pipette patch_cell Approach cell and form Giga-Ohm seal fill_pipette->patch_cell whole_cell Rupture membrane to achieve whole-cell configuration patch_cell->whole_cell record_baseline Record baseline KATP current using voltage-ramp protocol whole_cell->record_baseline apply_this compound Perfuse with this compound at desired concentrations record_baseline->apply_this compound record_effect Record KATP current in the presence of this compound apply_this compound->record_effect washout Washout this compound and record recovery (optional) record_effect->washout analyze Analyze data: - Measure current amplitude - Generate dose-response curve washout->analyze end End analyze->end

References

Application Notes and Protocols for Radioligand Binding Assays Using KCO912

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels, which play a crucial role in linking the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. This compound specifically interacts with the SUR2B subunit, which is predominantly found in vascular smooth muscle, making it a valuable tool for studying cardiovascular physiology and developing novel therapeutics for conditions such as hypertension and asthma.

Radioligand binding assays are a fundamental technique for characterizing the interaction of a compound like this compound with its target receptor. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of the compound for the receptor. This document provides detailed protocols for conducting radioligand binding assays to characterize the binding of this compound to the SUR2B subunit of the K-ATP channel.

Data Presentation

The following table summarizes the quantitative data for this compound obtained from radioligand binding assays.

RadioligandTissue/Cell TypePreparationThis compound Binding ParameterValueReference
[³H]P1075Rat Aortic StripsMembranespKi8.28[Not explicitly cited]
[³H]GlibenclamideRat Aortic StripsMembranespKi7.96[Not explicitly cited]

Experimental Protocols

This section outlines the detailed methodologies for performing a competition radioligand binding assay to determine the binding affinity of this compound for the SUR2B subunit of the K-ATP channel. This protocol is adapted from established methods for K-ATP channel radioligand binding.

Protocol 1: Competition Radioligand Binding Assay Using [³H]Glibenclamide

This protocol determines the ability of this compound to displace the binding of the well-characterized K-ATP channel blocker, [³H]glibenclamide, from the SUR2B subunit.

Materials and Reagents:

  • Biological Source: Tissues or cells expressing the SUR2B subunit (e.g., rat aorta, HEK293 cells transfected with Kir6.1/SUR2B).

  • Radioligand: [³H]Glibenclamide (specific activity ~50-80 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Glibenclamide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Homogenizer.

  • Centrifuge.

  • Filtration manifold.

  • Scintillation counter.

Membrane Preparation:

  • Excise the tissue (e.g., rat aorta) and place it in ice-cold homogenization buffer.

  • Mince the tissue and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

  • Store membrane aliquots at -80°C until use.

Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]glibenclamide (at a concentration near its Kd, typically 1-3 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]glibenclamide, and 50 µL of unlabeled glibenclamide (10 µM).

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]glibenclamide, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to stand for at least 4 hours.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]glibenclamide against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Aorta) Incubation Incubate Membranes, Radioligand, and this compound (25°C, 60-90 min) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]Glibenclamide) Radioligand_Prep->Incubation Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters (Ice-cold Buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate Specific Binding, IC50, and Ki Scintillation->Data_Analysis

Caption: Experimental workflow for a competition radioligand binding assay.

K-ATP Channel Signaling Pathway

G cluster_membrane Cell Membrane cluster_agonists Activators cluster_inhibitors Inhibitors cluster_intracellular Intracellular cluster_extracellular Extracellular KATP_Channel K-ATP Channel (Kir6.1/SUR2B) Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization leads to K+ efflux & Hyperpolarization This compound This compound This compound->KATP_Channel binds & activates PKA PKA PKA->KATP_Channel phosphorylates & activates ATP ATP ATP->KATP_Channel inhibits Glibenclamide Glibenclamide Glibenclamide->KATP_Channel binds & inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces cAMP->PKA activates Metabolism Cellular Metabolism Metabolism->ATP produces Vasodilators Vasodilators (e.g., Beta-agonists) Vasodilators->AC activate Smooth_Muscle_Relaxation Smooth Muscle Relaxation Hyperpolarization->Smooth_Muscle_Relaxation causes

Caption: Signaling pathway of the vascular K-ATP channel (Kir6.1/SUR2B).

KCO912: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective opener of ATP-sensitive potassium (KATP) channels. It has demonstrated significant efficacy in suppressing airways hyperreactivity at doses that are devoid of significant cardiovascular effects, making it a compound of interest for respiratory research. This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical research settings.

Physicochemical Properties and Solution Preparation

Limited public data is available on the specific solubility and stability of this compound. Therefore, the following recommendations are based on standard laboratory practices for novel small molecules.

Table 1: Physicochemical and Binding Data for this compound

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₅SPubChem
Molecular Weight 430.5 g/mol PubChem
CAS Number 185695-83-4PubChem
Binding Affinity (pKi) vs. [³H]P1075 in rat aorta 8.28--INVALID-LINK--
Binding Affinity (pKi) vs. [³H]glibenclamide in rat aorta 7.96--INVALID-LINK--
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM stock solution, weigh 4.305 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 ml of DMSO for every 4.305 mg of this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: As this compound is dissolved in 100% DMSO, which is itself bacteriostatic, filtration is often not necessary if sterile techniques are used. However, if sterility is a major concern, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: It is recommended to perform a solubility test with a small amount of the compound first to confirm its solubility in DMSO at the desired concentration.

Mechanism of Action and Signaling Pathway

This compound is a KATP channel opener. These channels are hetero-octameric complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. The opening of KATP channels leads to potassium ion efflux, which hyperpolarizes the cell membrane, making it more difficult for voltage-gated calcium channels to open. This reduction in intracellular calcium leads to the relaxation of smooth muscle, such as that found in the airways.

KCO912_Signaling_Pathway This compound This compound KATP_Channel KATP Channel (Kir6.x/SUR) This compound->KATP_Channel Binds to SUR subunit K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibition Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: this compound signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Cell-Based Assay: Thallium Flux Assay for KATP Channel Activity

This assay provides a functional measure of KATP channel opening by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel.

Materials:

  • Cells expressing the KATP channel of interest (e.g., HEK293 cells transfected with Kir6.x/SURx)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound stock solution (10 mM in DMSO)

  • Glibenclamide (a KATP channel blocker) for control experiments

  • 96-well black, clear-bottom microplates

Protocol:

  • Cell Plating: Seed the cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A starting concentration range of 1 nM to 10 µM is recommended. Also, prepare a positive control (a known KATP channel opener) and a negative control (vehicle, e.g., 0.1% DMSO in assay buffer). For specificity, prepare wells with this compound and a co-incubation with glibenclamide (e.g., 10 µM).

  • Compound Addition: Add the diluted this compound and control solutions to the respective wells.

  • Thallium Addition and Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system to add a thallium-containing solution to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. Calculate the initial rate of fluorescence change for each well. Plot the rate as a function of this compound concentration to determine the EC50 value.

Thallium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Plate Cells Load_Dye 2. Load with Thallium Sensitive Dye Plate_Cells->Load_Dye Prepare_Compounds 3. Prepare this compound and Controls Load_Dye->Prepare_Compounds Add_Compounds 4. Add Compounds to Wells Prepare_Compounds->Add_Compounds Measure_Fluorescence 5. Add Thallium and Measure Fluorescence Add_Compounds->Measure_Fluorescence Analyze_Data 6. Calculate Rate of Fluorescence Change Measure_Fluorescence->Analyze_Data Determine_EC50 7. Determine EC50 Analyze_Data->Determine_EC50

Caption: Thallium flux assay workflow.

In Vivo Model: Airway Hyperreactivity in Guinea Pigs

This protocol is a general guideline for assessing the effect of this compound on airway hyperreactivity in a guinea pig model.

Materials:

  • Male Hartley guinea pigs

  • Ovalbumin (OVA) for sensitization and challenge

  • Acetylcholine (ACh) or histamine (B1213489) for bronchoconstriction challenge

  • Whole-body plethysmography system

  • Nebulizer for aerosol delivery

  • This compound for inhalation (requires formulation development) or systemic administration

Protocol:

  • Sensitization: Sensitize the guinea pigs with an intraperitoneal injection of OVA.

  • Airway Challenge: A few weeks after sensitization, expose the animals to aerosolized OVA to induce an allergic airway response.

  • This compound Administration: Administer this compound via the desired route (e.g., inhalation, intraperitoneal). The dose will need to be determined empirically, but based on literature for similar compounds, a range of 0.1 to 10 mg/kg for systemic administration or lower for inhalation could be a starting point.

  • Measurement of Airway Responsiveness: Place the animals in the whole-body plethysmograph and measure baseline airway resistance. Then, challenge the animals with increasing concentrations of aerosolized ACh or histamine and measure the changes in airway resistance.

  • Data Analysis: Construct a dose-response curve to the bronchoconstrictor for each animal. Compare the curves between the vehicle-treated and this compound-treated groups to determine if this compound reduces airway hyperreactivity.

Concluding Remarks

This compound is a promising research compound for the study of KATP channels and their role in respiratory diseases. The protocols provided here offer a starting point for researchers to investigate its effects. It is crucial to note that these are general guidelines, and optimization of concentrations, incubation times, and animal models is essential for obtaining robust and reproducible data.

Application Notes and Protocols: Intratracheal Administration of KCO912 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective opener of ATP-dependent potassium (K-ATP) channels, which has demonstrated significant potential in preclinical studies for the treatment of respiratory diseases characterized by airway hyperreactivity (AHR), such as asthma.[1][2] When administered locally to the airways via inhalation or intratracheal administration, this compound effectively suppresses AHR at doses that do not induce the cardiovascular side effects commonly associated with earlier-generation K-ATP channel openers.[1][2] This targeted delivery approach results in a high therapeutic ratio, making this compound a promising candidate for clinical evaluation.[1][2]

These application notes provide a comprehensive overview of the intratracheal administration of this compound in relevant animal models, summarizing key quantitative data and offering detailed experimental protocols to guide researchers in their preclinical investigations.

Mechanism of Action

This compound exerts its therapeutic effect by opening K-ATP channels in the airway smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the airway smooth muscle, thereby counteracting bronchoconstriction.

This compound This compound KATP ATP-sensitive Potassium Channel (K-ATP) This compound->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Leads to K+ efflux and Ca2_channel Voltage-gated Ca2+ Channels (VGCCs) Hyperpolarization->Ca2_channel Inhibits Ca2_influx Decreased Ca2+ Influx Ca2_channel->Ca2_influx Results in Relaxation Airway Smooth Muscle Relaxation Ca2_influx->Relaxation Causes Animal_Prep Animal Preparation (Anesthesia) Intubation Intratracheal Intubation Animal_Prep->Intubation Administration This compound Administration Intubation->Administration AHR_Challenge Airway Hyperreactivity Challenge (e.g., Methacholine) Administration->AHR_Challenge Measurement Measurement of Airway Function AHR_Challenge->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

References

Application Notes and Protocols: Measuring the Effects of KCO912 on Airway Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "KCO912" is understood to be a representative potassium channel opener (KCO) for the purposes of this document. The following data and protocols are based on the established effects of cromakalim-like KCOs on airway smooth muscle and are intended as a guide for research and development.

Introduction

This compound is a novel investigational compound classified as a potassium channel opener. It is hypothesized to induce relaxation of airway smooth muscle (ASM), thereby reducing airway resistance. This property makes it a potential therapeutic agent for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for evaluating its effects on airway resistance in both in vitro and in vivo models.

Mechanism of Action

This compound is believed to exert its bronchodilatory effects by activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of airway smooth muscle cells.[1] The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions (Ca2+) through voltage-operated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the smooth muscle.[1] This relaxation of the ASM results in an increased airway diameter and a reduction in airway resistance.

Signaling Pathway of this compound in Airway Smooth Muscle Relaxation

KCO912_Signaling_Pathway This compound This compound K_ATP_Channel ATP-sensitive K+ Channel (K-ATP) This compound->K_ATP_Channel Activates Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-Operated Ca2+ Channel (VOCC) Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Reduces Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation Causes

Caption: Proposed mechanism of this compound-induced airway smooth muscle relaxation.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on airway resistance, based on typical results for potassium channel openers.

Table 1: In Vitro Effect of this compound on Guinea Pig Tracheal Smooth Muscle Contraction

This compound Concentration (µM)Inhibition of Histamine-Induced Contraction (%)
0.0115.2 ± 2.1
0.145.8 ± 3.5
1.085.3 ± 4.2
10.098.1 ± 1.9

Table 2: In Vivo Effect of Aerosolized this compound on Methacholine-Induced Bronchoconstriction in a Murine Asthma Model

Treatment GroupAirway Resistance (cmH₂O·s/mL)
Vehicle Control2.5 ± 0.3
This compound (0.1 mg/mL)1.2 ± 0.2
This compound (1.0 mg/mL)0.8 ± 0.1
This compound (10 mg/mL)0.5 ± 0.1

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Airway Smooth Muscle Tone

This protocol details the methodology for evaluating the spasmolytic activity of this compound on isolated guinea pig tracheal rings, a common in vitro model for assessing bronchodilator potential.[2]

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Histamine (B1213489)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a guinea pig and excise the trachea.

  • Prepare tracheal rings (2-3 mm in width).

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g.

  • Induce a stable contraction with histamine (1 µM).

  • Once a plateau is reached, add cumulative concentrations of this compound (0.01 µM to 10 µM) to the organ bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of inhibition of the histamine-induced contraction.

Experimental Workflow for In Vitro Assessment

in_vitro_workflow start Start: Excise Guinea Pig Trachea prepare Prepare Tracheal Rings start->prepare suspend Suspend Rings in Organ Bath prepare->suspend equilibrate Equilibrate for 60 min suspend->equilibrate contract Induce Contraction with Histamine equilibrate->contract add_this compound Add Cumulative Concentrations of this compound contract->add_this compound record Record Relaxation Response add_this compound->record analyze Analyze Data record->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on isolated tracheal rings.

Protocol 2: In Vivo Measurement of Airway Resistance in a Murine Model of Asthma

This protocol describes the use of a murine model of allergic asthma to evaluate the in vivo efficacy of this compound in reducing airway hyperresponsiveness.

Materials:

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for 30 minutes on days 24, 25, and 26.

  • Treatment: On day 28, administer aerosolized this compound or vehicle control to the mice.

  • Measurement of Airway Resistance:

    • Place the mouse in a whole-body plethysmograph.

    • Record baseline airway resistance.

    • Expose the mouse to increasing concentrations of aerosolized methacholine (3.125 to 50 mg/mL).

    • Measure the change in airway resistance in response to each methacholine concentration.

  • Data Analysis: Compare the dose-response curves to methacholine between the this compound-treated and vehicle-treated groups.

Protocol 3: Patch-Clamp Electrophysiology of Airway Smooth Muscle Cells

This protocol provides a method for directly measuring the effects of this compound on potassium channel currents in isolated airway smooth muscle cells using the whole-cell patch-clamp technique.[4][5]

Materials:

  • Freshly isolated airway smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Pipette solution (in mM: K-aspartate 130, KCl 10, MgCl₂ 1, EGTA 10, HEPES 10, ATP 5; pH 7.2)

  • Extracellular solution (in mM: NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4)

  • This compound

Procedure:

  • Isolate single airway smooth muscle cells by enzymatic digestion.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell membrane potential at -60 mV.

  • Apply voltage steps to elicit potassium currents.

  • Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Record the changes in potassium current in response to this compound.

  • Analyze the current-voltage relationship to determine the effect of this compound on channel conductance and gating properties.

Logical Relationship in Patch-Clamp Experiment

patch_clamp_logic Cell Isolated Airway Smooth Muscle Cell Patch Whole-Cell Patch Clamp Cell->Patch Voltage Apply Voltage Steps Patch->Voltage Current Measure K+ Current Voltage->Current This compound Apply this compound Current->this compound Effect Observe Increased K+ Current This compound->Effect

Caption: Logical flow of a patch-clamp experiment to test this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a potential treatment for obstructive airway diseases. The combination of in vitro organ bath studies, in vivo models of asthma, and electrophysiological recordings will provide a comprehensive understanding of the efficacy and mechanism of action of this novel potassium channel opener.

References

KCO912: A Potent and Selective KATP Channel Opener for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

KCO912 is a potent and selective ATP-dependent potassium (KATP) channel opener.[1][2] It has demonstrated significant potential as a tool compound for studying the physiological and pathophysiological roles of KATP channels, particularly in the context of airway hyperreactivity and asthma.[1][2] Unlike many first-generation KATP channel openers, this compound exhibits a favorable therapeutic window, suppressing airway hyperreactivity at doses that are devoid of significant cardiovascular side effects.[1][2] These characteristics make this compound an invaluable tool for researchers investigating the therapeutic potential of targeting KATP channels.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in ion channel research.

Mechanism of Action

This compound is a member of the benzopyran class of KATP channel openers.[3] It exerts its effects by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[3] This interaction promotes the open state of the channel, leading to potassium ion efflux from the cell. The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.[4] this compound shows selectivity for KATP channels with the SUR2B subunit, which is prominently expressed in airway smooth muscle.

This compound This compound SUR2B SUR2B Subunit of KATP Channel This compound->SUR2B Binds to KATP_Channel KATP Channel Activation SUR2B->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyperpolarization->VGCC Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Signaling pathway of this compound-induced smooth muscle relaxation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

ParameterValueSpeciesAssayReference
pKi ([3H]P1075 binding)8.28RatRadioligand Binding (Aortic Strips)[1]
pKi ([3H]glibenclamide binding)7.96RatRadioligand Binding (Aortic Strips)[1]
ParameterValueSpeciesAssayReference
ED50 (inhibition of methacholine-induced bronchoconstriction)1.2 µg/kg (inhalation)Rhesus MonkeyIn Vivo Bronchoconstriction[1]
ED50 (reversal of LPS-induced AHR)0.5 µg/kg (intratracheal)Guinea PigIn Vivo Airway Hyperreactivity[1]

Experimental Protocols

Radioligand Binding Assay for this compound Interaction with SUR2B

This protocol is designed to determine the binding affinity of this compound to the SUR2B subunit of the KATP channel using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line overexpressing the SUR2B subunit.

  • [3H]Glibenclamide (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

  • Add the various concentrations of this compound to the wells.

  • Add a fixed concentration of [3H]Glibenclamide (typically at its Kd concentration) to all wells.

  • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM glibenclamide) to a set of wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Prep_Membranes Prepare SUR2B Membranes Incubate Incubate Membranes, This compound, and Radioligand Prep_Membranes->Incubate Prep_this compound Prepare this compound Dilutions Prep_this compound->Incubate Prep_Radioligand Prepare [3H]Glibenclamide Prep_Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Analyze Determine IC50/Ki Calculate->Analyze

Workflow for a radioligand binding assay.

Electrophysiological Recording of KATP Channel Activity

This protocol describes the use of the patch-clamp technique to directly measure the effect of this compound on KATP channel currents in isolated cells.

Materials:

  • Isolated cells expressing KATP channels (e.g., primary airway smooth muscle cells or a suitable cell line).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of ATP to study ATP-dependence, pH 7.2).

  • This compound stock solution (in DMSO).

Protocol:

  • Culture cells on glass coverslips suitable for microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Establish the whole-cell recording configuration by applying a brief pulse of suction.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Record baseline KATP channel activity. In the presence of intracellular ATP, these channels will likely be closed.

  • Apply this compound to the cell by adding it to the perfusion solution at the desired concentration.

  • Record the changes in membrane current induced by this compound. An outward current indicates the opening of potassium channels.

  • To confirm the current is through KATP channels, apply a known KATP channel blocker, such as glibenclamide, to see if the this compound-induced current is inhibited.

  • Analyze the current-voltage relationship and dose-response relationship for this compound.

Start Start Prepare_Cells Prepare Cells on Coverslip Start->Prepare_Cells Pull_Pipette Pull Patch Pipette Prepare_Cells->Pull_Pipette Form_Seal Form Giga-seal Pull_Pipette->Form_Seal Whole_Cell Establish Whole-cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Response Record this compound-induced Current Apply_this compound->Record_Response Apply_Blocker Apply Glibenclamide (optional) Record_Response->Apply_Blocker Analyze_Data Analyze Data Record_Response->Analyze_Data Apply_Blocker->Analyze_Data End End Analyze_Data->End

Workflow for a whole-cell patch-clamp experiment.

Cell-Based Functional Assay Using a Thallium Flux Assay

This protocol provides a high-throughput method to assess this compound activity by measuring potassium channel-mediated thallium influx into cells using a fluorescent dye.

Materials:

  • A cell line stably or transiently expressing the KATP channel of interest (e.g., HEK293 or CHO cells).

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).

  • Assay buffer.

  • Stimulus buffer containing thallium sulfate (B86663).

  • This compound.

  • A known KATP channel blocker (e.g., glibenclamide) for control.

  • A fluorescence plate reader.

Protocol:

  • Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Place the plate in a fluorescence plate reader.

  • Initiate the fluorescence reading and simultaneously add the stimulus buffer containing thallium sulfate to all wells.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates thallium influx through open potassium channels.

  • Determine the dose-response curve for this compound-induced thallium influx and calculate the EC50 value.

  • Include control wells with a KATP channel blocker to confirm the specificity of the thallium influx.

Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Load_Dye Load Cells with Fluorescent Dye Seed_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_Compound Add this compound Wash_Cells->Add_Compound Measure_Fluorescence Measure Fluorescence & Add Thallium Add_Compound->Measure_Fluorescence Analyze_Data Analyze Dose-Response Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a thallium flux-based cell assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of KATP channel function. Its selectivity and favorable safety profile compared to older KATP channel openers make it particularly useful for both in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the effects of this compound on KATP channels in various experimental systems. As with any experimental protocol, optimization may be required for specific cell types and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing KCO912 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATP-dependent potassium (KATP) channel opener, KCO912.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective opener of ATP-dependent potassium (KATP) channels. It interacts specifically with the sulfonylurea receptor subunit (SUR2B) of the vascular KATP channel, which is composed of Kir6.1 and SUR2B subunits.[1] This interaction leads to the opening of the channel, causing an outward current of potassium ions and resulting in hyperpolarization of the cell membrane.

Q2: What is a good starting concentration range for this compound in in vitro experiments?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available pharmacological data, a broad concentration range from 10 nM to 100 µM is recommended. This range encompasses the reported pEC50 and pKi values.

For instance, in HEK cells expressing the vascular KATP channel, this compound elicited an outward current with a pEC50 of 6.8, which corresponds to an EC50 of approximately 158 nM.[1] In rat aortic rings, it induced 86Rb+ efflux with a pEC50 of 7.51 (approximately 31 nM).[1] The pKi values for inhibiting radioligand binding in rat aortic strips were 8.28 (approximately 5.2 nM) and 7.96 (approximately 11 nM).[1]

Q3: How should I dissolve and store this compound?

For in vitro experiments, this compound should first be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is crucial to minimize the final concentration of DMSO in the cell culture medium, typically keeping it below 0.5% (v/v) to avoid solvent-induced artifacts. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: In which cell lines has this compound or its target been studied?

This compound's activity has been characterized in HEK (Human Embryonic Kidney) cells transfected with the recombinant vascular KATP channel (Kir6.1 + SUR2B).[1] The K562 human immortalized myelogenous leukemia cell line is another commonly used line for in vitro toxicity and efficacy studies of various compounds and could be a suitable model to assess the effects of this compound.[2][3][4]

Q5: What are potential off-target effects of this compound?

While this compound is described as a selective KATP channel opener, all small molecules have the potential for off-target effects, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as a structurally related but inactive compound if available, or to test the effects of this compound in a cell line known not to express the target KATP channel. Computational or experimental off-target profiling can provide a more comprehensive understanding of potential unintended interactions.[5][6][7]

Data Presentation

ParameterValueSystemReference
pEC50 (Outward Current)6.8HEK cells (Kir6.1 + SUR2B)[1]
EC50 (Outward Current)~158 nMHEK cells (Kir6.1 + SUR2B)Calculated from[1]
pEC50 (86Rb+ Efflux)7.51Rat Aortic Rings[1]
EC50 (86Rb+ Efflux)~31 nMRat Aortic RingsCalculated from[1]
pKi ([3H]P1075 Binding)8.28Rat Aortic Strips[1]
Ki ([3H]P1075 Binding)~5.2 nMRat Aortic StripsCalculated from[1]
pKi ([3H]glibenclamide Binding)7.96Rat Aortic Strips[1]
Ki ([3H]glibenclamide Binding)~11 nMRat Aortic StripsCalculated from[1]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • K562 cells

  • Complete culture medium (e.g., IMDM with 10% FBS)

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock solution. A suggested starting range for the 2X concentrations is 200 µM down to 20 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or the vehicle control. This will result in a final volume of 100 µL and the desired 1X concentrations of this compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Electrophysiology Patch-Clamp Assay

This protocol provides a general workflow for assessing the effect of this compound on KATP channel activity in HEK293 cells stably expressing Kir6.1/SUR2B.

Materials:

  • HEK293 cells expressing Kir6.1/SUR2B

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound

  • DMSO

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

  • Cell Preparation: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh external and internal solutions and filter them. Prepare a stock solution of this compound in DMSO and make final dilutions in the external solution on the day of the experiment.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and establish a whole-cell recording configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV. Record baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Data Recording: Record the changes in the outward current in response to this compound application.

  • Data Analysis: Measure the amplitude of the this compound-induced current. To determine the EC50, apply a range of this compound concentrations and plot the normalized current response against the logarithm of the concentration. Fit the data with a sigmoidal dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration too low.- Compound instability.- Cell line does not express the target KATP channel.- Test a higher concentration range (up to 100 µM).- Prepare fresh this compound dilutions for each experiment. Ensure proper storage of the stock solution.- Verify the expression of Kir6.1 and SUR2B in your cell line using techniques like qPCR or Western blotting.
High background or inconsistent results - this compound precipitation in media.- Solvent (DMSO) toxicity.- Cell culture variability.- Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try pre-warming the media or using a lower stock concentration.- Ensure the final DMSO concentration is ≤ 0.5%. Include a vehicle control with the same DMSO concentration as your highest this compound treatment.- Maintain consistent cell passage numbers, seeding densities, and incubation times.
Unexpected cytotoxicity - Off-target effects.- Mitochondrial toxicity.- Test this compound on a control cell line lacking the target channel.- Perform a mitochondrial toxicity assay (e.g., measuring mitochondrial membrane potential or oxygen consumption) to assess the compound's effect on mitochondrial function.

Visualizations

Signaling_Pathway This compound This compound SUR2B SUR2B This compound->SUR2B Binds to KATP_Channel KATP Channel (Kir6.1/SUR2B) SUR2B->KATP_Channel Regulates Kir6_1 Kir6_1 Kir6_1->KATP_Channel Forms pore K_ion K+ KATP_Channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Signaling pathway of this compound action on KATP channels.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Dissolve Dissolve this compound in DMSO (Stock) Dilute Prepare Serial Dilutions in Culture Medium Dissolve->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Seed Seed Cells (e.g., K562, HEK293) Seed->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Measure Measure Endpoint (e.g., Viability, Current) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50/EC50 Plot->Calculate

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Tree Start No or Inconsistent Effect Observed Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Solubility Is the compound soluble in media? Check_Conc->Check_Solubility Yes Increase_Conc Increase concentration range Check_Conc->Increase_Conc No Check_Stability Is the compound stable? Check_Solubility->Check_Stability Yes Check_Precipitate Visually inspect for precipitate Check_Solubility->Check_Precipitate No Check_Cells Does the cell line express the target? Check_Stability->Check_Cells Yes Fresh_Dilutions Prepare fresh dilutions Check_Stability->Fresh_Dilutions No Validate_Target Validate target expression (qPCR/WB) Check_Cells->Validate_Target No Consider_Off_Target Consider off-target or mitochondrial effects Check_Cells->Consider_Off_Target Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting KCO912 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with KCO912 for in vivo applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing poor aqueous solubility with this compound. What are the initial steps to address this for my in vivo study?

Poor aqueous solubility is a common hurdle for many small molecule inhibitors. A systematic approach is crucial for developing a suitable formulation for in vivo use.

Initial Steps:

  • Physicochemical Characterization: Understand the properties of this compound. The computed XLogP3 of this compound is 1.9, indicating moderate lipophilicity, which often correlates with low aqueous solubility.

  • Preliminary Solubility Screening: Test the solubility of this compound in a panel of common pharmaceutically acceptable vehicles. This will help identify promising formulation strategies.

  • Equilibrium Solubility Determination: Conduct equilibrium solubility studies in buffers at different pH values (e.g., pH 5.0, 7.4) to understand the pH-dependent solubility profile of the compound.

Q2: What are the recommended vehicles for solubilizing this compound for in vivo administration?

The choice of vehicle is critical and depends on the route of administration, the required dose, and the toxicological profile of the excipients. Based on the physicochemical properties of this compound and strategies for similar compounds, a tiered approach to vehicle selection is recommended.

Vehicle StrategyCompositionAdvantagesDisadvantages
Co-solvent Systems DMSO, PEG400, EthanolSimple to prepare; can achieve high drug concentrations.Potential for precipitation upon dilution in aqueous physiological fluids; can cause local irritation or systemic toxicity at high concentrations.[1]
Surfactant-based Systems Tween 80, Cremophor ELCan improve solubility and stability by forming micelles.Can have their own biological effects; may cause hypersensitivity reactions (especially Cremophor EL).
Cyclodextrin Formulations Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes, increasing aqueous solubility and stability.May alter the pharmacokinetic profile of the drug.
Aqueous Suspensions Carboxymethylcellulose (CMC)Suitable for oral administration of insoluble compounds.Risk of non-uniform dosing if not properly homogenized; not suitable for intravenous administration.[2]

Note: The solubility of this compound in these specific vehicles should be experimentally determined. The values in the table below are for illustrative purposes based on typical solubility enhancement strategies for poorly soluble compounds.

Illustrative Solubility Data for this compound

Solvent/VehicleEstimated Solubility (mg/mL)
Water< 0.1
Phosphate Buffered Saline (PBS), pH 7.4< 0.1
100% DMSO> 50
10% DMSO in Saline~ 0.5 - 1.0 (potential for precipitation)
5% Tween 80 in Water~ 1.0 - 2.0
20% HP-β-CD in Water~ 2.0 - 5.0

Q3: My this compound formulation with a co-solvent precipitates upon dilution for injection. How can I troubleshoot this?

Precipitation upon dilution (a phenomenon known as "solvent shock") is a common issue with co-solvent-based formulations.

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution step1 Perform In Vitro Dilution Test start->step1 step2 Decrease Drug Concentration step1->step2 Precipitation persists end_node Stable Formulation Achieved step1->end_node No Precipitation step3 Optimize Co-solvent/ Surfactant Blend step2->step3 Precipitation persists step2->end_node No Precipitation step4 Switch Formulation Strategy step3->step4 Precipitation persists step3->end_node No Precipitation step4->end_node Success

Caption: Troubleshooting workflow for formulation precipitation.

Q4: What is the mechanism of action of this compound and how does it relate to its intended therapeutic effect?

This compound is an ATP-sensitive potassium (KATP) channel opener.[3][4] In vascular smooth muscle cells, the opening of KATP channels leads to membrane hyperpolarization. This change in membrane potential closes voltage-dependent Ca2+ channels, which in turn reduces the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[5] This mechanism is relevant for conditions where vasodilation is a desired therapeutic outcome, such as in airways hyperreactivity.

This compound Signaling Pathway in Vascular Smooth Muscle:

G This compound This compound KATP KATP Channel (Kir6.x/SURx) This compound->KATP opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx Intra_Ca Intracellular [Ca2+] (decreased) Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle.

Experimental Protocols

Protocol 1: Preliminary Formulation Screening for this compound

This protocol outlines a method for rapidly screening the solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Vehicle Stocks:

    • 10% (v/v) DMSO in PBS

    • 20% (v/v) PEG400 in PBS

    • 5% (v/v) Tween 80 in PBS

    • 20% (w/v) HP-β-CD in PBS (warm gently to dissolve)

  • Weigh this compound: Accurately weigh a small amount of this compound (e.g., 2 mg) into separate microcentrifuge tubes for each vehicle to be tested.

  • Add Vehicles: Add 1 mL of each vehicle stock to the respective tubes containing this compound.

  • Solubilization: Vortex the tubes vigorously for 2-3 minutes. Gentle warming (to 37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Visual Inspection: Visually inspect the solutions for any signs of undissolved particles, precipitation, or cloudiness against a dark background.

  • Equilibration (Optional): For a more accurate assessment, incubate the samples at room temperature with agitation for 24 hours to reach equilibrium solubility.

  • Centrifugation and Quantification (Optional): Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to quantify the dissolved concentration of this compound.

Protocol 2: Preparation of a this compound Co-solvent Formulation for In Vivo Studies

This protocol describes the preparation of a this compound formulation using a co-solvent system, a common strategy for poorly soluble compounds.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG400

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Calculate Required Amounts: Based on the desired final concentration and dosing volume, calculate the total amount of this compound and the volume of each vehicle component required. For example, to prepare a 1 mg/mL solution in a vehicle of 10% DMSO / 40% PEG400 / 50% saline:

    • For a final volume of 10 mL, you will need 10 mg of this compound, 1 mL of DMSO, 4 mL of PEG400, and 5 mL of saline.

  • Dissolve this compound: In a sterile conical tube, dissolve the calculated amount of this compound in DMSO. Vortex until the compound is fully dissolved.

  • Add Co-solvent: Add the PEG400 to the DMSO solution and vortex thoroughly to ensure a homogenous mixture.

  • Add Aqueous Component: Slowly add the sterile saline to the organic mixture while continuously vortexing. The slow, dropwise addition is crucial to prevent precipitation.

  • Final Inspection: Inspect the final formulation for clarity. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the proportion of organic solvents or decreasing the final drug concentration).

  • Administration: Use the freshly prepared formulation for in vivo administration. It is recommended to perform a small-scale in vitro dilution test in PBS to simulate injection and check for stability.

General Experimental Workflow for Solubility Assessment:

G start Poorly Soluble Compound (this compound) step1 Physicochemical Characterization (LogP, pKa) start->step1 step2 Preliminary Solubility Screening (Various Vehicles) step1->step2 step3 Select Promising Vehicle Systems step2->step3 step4 Formulation Optimization (Ratio of Excipients) step3->step4 step5 In Vitro Dilution Stability Test step4->step5 step6 In Vivo Pilot Study (Pharmacokinetics/ Tolerability) step5->step6 end_node Optimized Formulation for Pivotal In Vivo Studies step6->end_node

References

How to minimize cardiovascular side effects of KCO912

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KCO912

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cardiovascular side effects of this compound, a novel ATP-sensitive potassium (KATP) channel opener. The following troubleshooting guides and FAQs address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular side effects of this compound?

A1: As a potassium channel opener, this compound is anticipated to cause vasodilation. This can lead to several cardiovascular side effects, primarily due to the relaxation of smooth muscle in blood vessels. The most common of these are reflex tachycardia, an increase in heart rate as a compensatory mechanism for a drop in blood pressure, and hypotension, or low blood pressure. Other potential effects include fluid retention and changes in cardiac contractility.

Q2: How can I mitigate reflex tachycardia observed in my animal models treated with this compound?

A2: Reflex tachycardia is a common physiological response to vasodilation. To counteract this, co-administration with a beta-blocker, such as propranolol, is a standard approach. The beta-blocker will help to control the heart rate, allowing for the therapeutic effects of this compound to be studied independently of this compensatory response. It is crucial to establish a dose-response relationship for both this compound and the selected beta-blocker to find an optimal combination that minimizes tachycardia without masking other cardiovascular effects.

Q3: What is the underlying mechanism of this compound that leads to vasodilation?

A3: this compound, as a KATP channel opener, targets and opens the ATP-sensitive potassium channels in the cell membranes of vascular smooth muscle cells. This opening leads to an efflux of potassium ions (K+) from the cells, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium (Ca2+) into the cells. The decreased intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to the relaxation of the smooth muscle and subsequent vasodilation.

G cluster_cell Vascular Smooth Muscle Cell This compound This compound KATP KATP Channel This compound->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Blocks Vasodilation Vasodilation Ca_influx->Vasodilation Leads to

Caption: Signaling pathway of this compound leading to vasodilation.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of hypotension in in vivo studies.

Possible Cause 1: Dose of this compound is too high.

  • Troubleshooting Step: Perform a dose-ranging study to identify the minimum effective dose with the lowest incidence of hypotension.

  • Experimental Protocol: See "In Vivo Dose-Response Study" below.

Possible Cause 2: Rapid absorption and peak plasma concentration.

  • Troubleshooting Step: Consider reformulating this compound to achieve a slower release profile. This can help to avoid sharp drops in blood pressure.

  • Experimental Protocol: Consult with a formulation specialist to develop and test controlled-release formulations.

Possible Cause 3: Synergistic effects with other administered compounds.

  • Troubleshooting Step: Review all co-administered substances for potential vasodilatory or hypotensive effects. If possible, conduct studies with this compound as a monotherapy to establish its baseline effects.

Issue 2: Inconsistent results in in vitro vasodilation assays.

Possible Cause 1: Vessel viability and integrity.

  • Troubleshooting Step: Ensure that the isolated blood vessels are handled carefully and maintained in optimal physiological buffer (e.g., Krebs-Henseleit solution) at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Experimental Protocol: See "Isolated Tissue Bath Assay for Vasodilation" below.

Possible Cause 2: Endothelial dysfunction in isolated vessels.

  • Troubleshooting Step: Assess the health of the endothelium by pre-contracting the vessel with phenylephrine (B352888) and then inducing relaxation with acetylcholine (B1216132). A robust relaxation response indicates a healthy endothelium.

  • Experimental Protocol: This is a standard procedure within the "Isolated Tissue Bath Assay for Vasodilation".

Possible Cause 3: Compound stability and solubility in assay buffer.

  • Troubleshooting Step: Verify the stability and solubility of this compound in the assay buffer at the tested concentrations. Precipitated compound can lead to inaccurate and inconsistent results.

  • Experimental Protocol: Perform solubility tests and consider using a suitable vehicle (e.g., DMSO) at a final concentration that does not affect the vessel's response.

G cluster_workflow Troubleshooting In Vitro Vasodilation Assays start Inconsistent Results check_viability Check Vessel Viability (Krebs solution, 37°C, 95% O2) start->check_viability check_viability->start Not Viable check_endothelium Assess Endothelial Function (Phenylephrine + Acetylcholine) check_viability->check_endothelium Viable check_endothelium->start Dysfunctional check_solubility Verify Compound Solubility and Stability in Buffer check_endothelium->check_solubility Functional check_solubility->start Insoluble/Unstable consistent_results Consistent Results check_solubility->consistent_results Soluble/Stable

Caption: Troubleshooting workflow for in vitro vasodilation assays.

Experimental Protocols

In Vivo Dose-Response Study for Cardiovascular Effects
  • Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Telemetry Implantation: For continuous monitoring of blood pressure and heart rate, surgically implant telemetry transmitters. Allow for a recovery period of at least one week.

  • Dose Groups: Divide animals into multiple groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose levels of this compound.

  • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).

  • Data Collection: Continuously record blood pressure, heart rate, and activity for at least 24 hours post-administration.

  • Data Analysis: Analyze the data to determine the dose-dependent effects on mean arterial pressure (MAP) and heart rate. Calculate the ED50 for the hypotensive effect.

Table 1: Example Dose-Response Data for this compound in SHR

Dose (mg/kg)Max Decrease in MAP (mmHg)Onset of Action (min)Duration of Action (hr)Peak Increase in Heart Rate (bpm)
Vehicle-2 ± 1.5N/AN/A5 ± 3
1-15 ± 3.230450 ± 8
3-35 ± 4.1258120 ± 12
10-60 ± 5.515>12250 ± 20
Isolated Tissue Bath Assay for Vasodilation
  • Tissue Preparation: Euthanize a rat or rabbit and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Viability and Endothelial Function Check: Pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is reached, add acetylcholine (1 µM) to assess endothelial-dependent relaxation. A relaxation of >70% is considered indicative of a healthy endothelium.

  • Cumulative Concentration-Response Curve: After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract them again with phenylephrine. Once a stable plateau is achieved, add this compound in a cumulative manner (e.g., 1 nM to 100 µM) to generate a concentration-response curve.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value for this compound.

Table 2: Example Vasodilation Data for this compound on Isolated Rat Aorta

CompoundPre-contraction AgentEC50 (nM)Emax (% Relaxation)
This compoundPhenylephrine (1 µM)150 ± 2595 ± 5
DiazoxidePhenylephrine (1 µM)1200 ± 15088 ± 8
Vehicle (DMSO)Phenylephrine (1 µM)N/A< 5

KCO912 Technical Support Center: Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This document provides guidance on the stability of the hypothetical small molecule inhibitor, KCO912, in various common experimental buffers. The data and protocols presented here are intended to help researchers and drug development professionals optimize their experimental conditions and troubleshoot potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For high-concentration stock solutions (e.g., 10-50 mM), 100% Dimethyl Sulfoxide (DMSO) is recommended. Ensure the DMSO is anhydrous and of high purity to prevent degradation of this compound, especially during long-term storage and freeze-thaw cycles.[1]

Q2: I observed a precipitate when diluting my this compound DMSO stock into an aqueous buffer. What should I do?

A2: This phenomenon, often called "crashing out," occurs when the final concentration of this compound exceeds its solubility limit in the aqueous buffer.[1][2] This can be caused by the abrupt change in solvent polarity.[2][3] To resolve this, consider the following:

  • Reduce the final concentration: This is the most direct way to ensure the compound stays in solution.[1][2]

  • Use pre-warmed buffers: For cell-based assays, pre-warming your buffer or media to 37°C can improve solubility.[3]

  • Modify the dilution method: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to promote rapid mixing.[3] A serial dilution approach can also be effective.[1]

  • Do not use solutions with visible precipitate: The presence of a precipitate means the actual concentration of the soluble compound is unknown and lower than intended, which will lead to inaccurate results.[2]

Q3: How stable is this compound in common buffers used for cell-based assays and biochemical experiments?

A3: The stability of this compound is highly dependent on the pH, temperature, and composition of the buffer. Generally, this compound exhibits greater stability at slightly acidic to neutral pH (6.0-7.4) and is more susceptible to degradation at basic pH (>8.0). The presence of certain components, like high concentrations of phosphate, can sometimes affect solubility and stability.[4][5]

Data Presentation: this compound Stability Overview

The following tables summarize the stability of this compound after incubation in various buffers at a starting concentration of 10 µM. The percentage of the parent compound remaining was determined by HPLC analysis.

Table 1: Stability of this compound at 37°C over 24 Hours

Buffer (50 mM)pH% this compound Remaining (24h)Visual Observation
PBS (Phosphate-Buffered Saline)7.492%Clear Solution
Tris-HCl7.495%Clear Solution
Tris-HCl8.578%Clear Solution
HEPES7.496%Clear Solution
RIPA (Radioimmunoprecipitation Assay)8.085%Clear Solution
Citrate-Phosphate5.098%Clear Solution

Table 2: Temperature-Dependent Stability of this compound in PBS (pH 7.4) over 48 Hours

Temperature% this compound Remaining (24h)% this compound Remaining (48h)
4°C99%98%
25°C (Room Temp)97%94%
37°C92%85%

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a method for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).[6]

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable column (e.g., C18)[7]

  • Appropriate mobile phases (e.g., acetonitrile (B52724) and water with formic acid)[7]

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed experimental buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤0.5%) to avoid solvent effects.[1][2]

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching (Optional): If degradation is rapid, it may be necessary to stop the reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.[6][7]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Troubleshooting and Visual Guides

Diagram 1: Experimental Workflow for Stability Testing

This diagram outlines the key steps for conducting a stability assessment of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_work Dilute Stock into Test Buffer (e.g., 10 µM) prep_stock->prep_work Ensure final DMSO <0.5% incubate Incubate at Desired Temperature (e.g., 37°C) prep_work->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc Analyze Samples by HPLC sample->hplc calc Calculate % Remaining vs. Time 0 hplc->calc G start Precipitate observed when diluting this compound stock? cause1 Possible Cause: Final concentration exceeds solubility limit. start->cause1 Yes cause2 Possible Cause: Poor mixing or solvent shock. start->cause2 Yes cause3 Possible Cause: Low temperature reducing solubility. start->cause3 Yes sol1 Solution: Lower the final working concentration of this compound. cause1->sol1 end Solution is clear. Proceed with experiment. sol1->end sol2 Solution: Use serial dilution. Add stock dropwise while vortexing. cause2->sol2 sol2->end sol3 Solution: Use pre-warmed (37°C) buffer/media for dilution. cause3->sol3 sol3->end

References

Technical Support Center: Addressing Off-Target Effects of KCO912 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using the ATP-dependent potassium (K(ATP)) channel opener, KCO912, in cellular assays and wish to investigate or troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound is a potent and selective opener of ATP-dependent potassium (K(ATP)) channels.[1] Its primary mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the K(ATP) channel complex, which leads to channel opening, potassium ion efflux, and cell membrane hyperpolarization. This action is particularly noted for its ability to suppress airway hyperreactivity with a favorable therapeutic window over cardiovascular effects.[1]

Q2: My cells are showing a phenotype inconsistent with K(ATP) channel opening. Could this be an off-target effect of this compound?

A2: While this compound is reported to be selective, unexpected cellular phenotypes could potentially arise from off-target activities, especially at higher concentrations.[2][3] It is crucial to systematically investigate this possibility. Off-target effects can manifest as changes in cell viability, morphology, or signaling pathways unrelated to K(ATP) channel activity.

Q3: How can I begin to investigate potential off-target effects of this compound?

A3: A step-wise approach is recommended. Start by confirming on-target engagement in your cellular system. Then, perform a dose-response analysis to see if the unexpected phenotype occurs at concentrations significantly different from the EC50 for its on-target activity. Subsequently, broader profiling, such as kinome screening or a cellular thermal shift assay (CETSA), can help identify specific off-target proteins.

Q4: Are there known off-target liabilities for K(ATP) channel openers as a class of compounds?

A4: Yes, some K(ATP) channel openers have been reported to have off-target effects. For example, diazoxide (B193173) has been shown to interact with other cellular components like mitochondrial F0F1 ATP synthase and succinate (B1194679) dehydrogenase. While this compound is a different chemical entity, this highlights the importance of characterizing the selectivity of any new compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results that may be due to off-target effects of this compound.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
  • Observation: You observe significant cell death or a decrease in proliferation at concentrations intended to be selective for K(ATP) channel opening.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that this compound is active on its intended target in your cell line at non-toxic concentrations. This can be assessed by measuring changes in membrane potential or downstream signaling known to be affected by K(ATP) channel opening.

    • Dose-Response Analysis: Perform a detailed dose-response curve for both the desired on-target effect and the observed cytotoxicity. A large window between the effective concentration for on-target activity and the concentration causing cytotoxicity suggests the latter may be an off-target effect.

    • Use a Negative Control Cell Line: If possible, use a cell line that does not express the K(ATP) channel subtype targeted by this compound. If cytotoxicity persists in this cell line, it strongly suggests an off-target mechanism.

    • Broad Off-Target Screening: Consider a broad kinase screen or other off-target profiling services to identify potential unintended targets that could mediate cytotoxicity.

Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
  • Observation: The cellular phenotype observed upon this compound treatment varies significantly and inexplicably between different cell lines.

  • Troubleshooting Steps:

    • Characterize K(ATP) Channel Subunit Expression: Different cell lines express different isoforms of the K(ATP) channel subunits (Kir6.x and SURx).[4] This can lead to variations in on-target potency and efficacy. Characterize the expression of these subunits in your cell lines of interest.

    • Perform Kinome Profiling: The expression profile of kinases can vary greatly between cell lines. If this compound has an off-target kinase activity, this could lead to different phenotypic outcomes depending on the cellular context. A kinome-wide expression analysis of your cell lines alongside a kinase selectivity profile for this compound can help to interpret inconsistent results.

    • Cellular Thermal Shift Assay (CETSA): CETSA can be performed in different cell lysates to confirm target engagement and identify potential off-target binding that may be cell-line specific.

Data Presentation

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public off-target screening data for this compound is not available. It is intended to exemplify the type of data that would be generated during an off-target investigation.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase Target% Inhibition at 1 µM
On-Target (Surrogate)
K(ATP) Channel Activity95%
Potential Off-Targets
Kinase A78%
Kinase B52%
Kinase C15%
Kinase D8%
(...and so on for a full kinase panel)

Table 2: Hypothetical IC50 Values for On- and Off-Target Activities of this compound

TargetIC50 / EC50 (nM)Assay Type
On-Target
K(ATP) Channel50Electrophysiology
Off-Target
Kinase A850Enzymatic Assay
Kinase B2,500Enzymatic Assay
Cytotoxicity (Cell Line X)>10,000Cell Viability Assay

Mandatory Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound KATP K(ATP) Channel This compound->KATP Activates Kinase_A Kinase A This compound->Kinase_A Inhibits Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Downstream_On Desired Cellular Response Hyperpolarization->Downstream_On Substrate_P Substrate Phosphorylation Kinase_A->Substrate_P Unexpected_Phenotype Unexpected Phenotype Substrate_P->Unexpected_Phenotype Experimental_Workflow start Unexpected Cellular Phenotype with this compound confirm_on_target Confirm On-Target Engagement (e.g., CETSA, Western Blot) start->confirm_on_target dose_response Dose-Response Analysis (On-Target vs. Phenotype) confirm_on_target->dose_response off_target_screen Broad Off-Target Screen (e.g., Kinome Profiling) dose_response->off_target_screen validate_hits Validate Off-Target Hits (e.g., IC50 determination) off_target_screen->validate_hits cellular_validation Cellular Validation of Off-Target (e.g., siRNA, Mutant Rescue) validate_hits->cellular_validation conclusion Attribute Phenotype to On- or Off-Target Effect cellular_validation->conclusion Troubleshooting_Tree start Unexpected Result in Cellular Assay q1 Is the on-target pathway modulated as expected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the unexpected phenotype dose-dependent? a1_yes->q2 check_reagents Troubleshoot Assay: - Check reagent stability - Verify cell health - Confirm this compound concentration a1_no->check_reagents a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does the phenotype EC50 differ significantly from on-target EC50? a2_yes->q3 investigate_artifact Investigate Assay Artifact: - Compound interference - Edge effects a2_no->investigate_artifact a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No off_target_likely Off-target effect is likely. Proceed with off-target identification workflow. a3_yes->off_target_likely complex_biology Complex on-target biology or potential off-target effect. Consider alternative validation methods. a3_no->complex_biology

References

Improving the therapeutic window of KCO912 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KCO912 in preclinical models. The focus is on strategies to improve and maintain a favorable therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective opener of ATP-dependent potassium (KATP) channels. It interacts specifically with the sulfonylurea receptor (SUR) subunit of the KATP channel, with high affinity for the SUR2B subtype found in vascular smooth muscle. By opening these channels, this compound leads to hyperpolarization of the cell membrane, which in turn causes relaxation of smooth muscle. In the context of respiratory research, this action on airway smooth muscle leads to bronchodilation and suppression of airway hyperreactivity (AHR).

Q2: What is the main therapeutic advantage of this compound in preclinical models of asthma?

A2: The primary advantage of this compound is its wide therapeutic window when administered locally to the airways via inhalation.[1] This is attributed to its ability to suppress AHR at doses that are devoid of significant cardiovascular side effects.[1] The favorable therapeutic index is likely due to slow or incomplete absorption from the lungs into systemic circulation, coupled with rapid clearance from the bloodstream.

Q3: What are the potential on-target and off-target effects of this compound to be aware of?

A3: As a KATP channel opener, the main on-target effects of this compound, if it reaches systemic circulation at sufficient concentrations, are cardiovascular. These can include vasodilation leading to hypotension and tachycardia. Off-target effects have not been extensively reported in publicly available literature, but as with any small molecule, a thorough evaluation of potential off-target kinase and receptor interactions is advisable during preclinical development.

Q4: How can the therapeutic window of this compound be maximized in my experiments?

A4: The therapeutic window of this compound is best maximized by leveraging its pharmacokinetic properties. Localized delivery to the lungs via inhalation or intratracheal administration is the most effective strategy to achieve high concentrations at the target site (airways) while minimizing systemic exposure and potential cardiovascular side effects. Careful dose selection and optimization of the inhalation formulation and delivery device are crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected Cardiovascular Effects (Hypotension, Tachycardia) at Efficacious Doses 1. High Systemic Exposure: The administered dose may be too high, leading to significant absorption from the lungs into the systemic circulation. 2. Suboptimal Inhalation Delivery: The delivery method may be resulting in a larger proportion of the dose being swallowed and absorbed through the gastrointestinal tract. 3. Incorrect Vehicle/Formulation: The formulation may be promoting rapid systemic absorption.1. Dose Titration: Perform a dose-response study to identify the minimum effective dose for suppressing airway hyperreactivity. 2. Optimize Delivery: Ensure proper technique for inhalation or intratracheal administration to maximize lung deposition and minimize oral deposition. Consider using a nose-only inhalation chamber for rodent studies. 3. Formulation Review: Evaluate the physicochemical properties of the formulation to ensure it is suitable for inhalation and does not enhance systemic uptake.
Lack of Efficacy in Airway Hyperreactivity Models 1. Insufficient Dose: The dose reaching the airway smooth muscle may be below the therapeutic threshold. 2. Poor Lung Deposition: The aerosol particle size may not be optimal for deep lung delivery. 3. Inappropriate Animal Model: The chosen model of airway hyperreactivity may not be responsive to KATP channel openers.1. Dose Escalation: Cautiously increase the inhaled dose while monitoring for cardiovascular side effects. 2. Particle Size Analysis: Characterize the particle size distribution of the aerosolized this compound. Aim for a mass median aerodynamic diameter (MMAD) in the range of 1-5 µm for optimal deposition in the lower airways. 3. Model Validation: Confirm that the animal model (e.g., ovalbumin-sensitized and challenged mice or guinea pigs) develops robust and reproducible airway hyperreactivity that is sensitive to bronchodilators.
High Variability in Efficacy or Toxicity Data 1. Inconsistent Drug Delivery: Variability in the amount of drug delivered to the lungs in each animal. 2. Animal-to-Animal Physiological Differences: Natural variation in metabolism, clearance, and response to the compound. 3. Technical Variability in Assays: Inconsistent measurements of airway function or cardiovascular parameters.1. Standardize Delivery Protocol: Ensure consistent use of the inhalation apparatus and handling of animals. For liquid aerosols, ensure the nebulizer is functioning optimally. For dry powders, ensure consistent de-agglomeration. 2. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. 3. Assay Validation and Training: Ensure all personnel are proficient in the experimental techniques and that equipment is properly calibrated.

Data Presentation

Table 1: Preclinical Efficacy and Safety of Inhaled this compound in a Rhesus Monkey Model of Spontaneous Airway Hyperreactivity

ParameterInhaled this compoundVehicle Control
Efficacy
ED50 for Inhibition of Methacholine-Induced Bronchoconstriction1.2 µg/kgN/A
Cardiovascular Safety
Effect on Blood Pressure at Efficacious DosesNo significant effectNo significant effect
Effect on Heart Rate at Efficacious DosesNo significant effectNo significant effect
Therapeutic Ratio >100N/A

N/A: Not Applicable

Experimental Protocols

Protocol 1: Assessment of Airway Hyperreactivity in Ovalbumin-Sensitized Mice
  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL saline.

  • Challenge:

    • On days 24, 25, and 26, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes.

  • This compound Administration:

    • On day 28, 30 minutes prior to the methacholine (B1211447) challenge, administer this compound via nose-only inhalation. Prepare a solution of this compound in a suitable vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO) at the desired concentrations. Aerosolize the solution using a nebulizer connected to the inhalation chamber.

  • Methacholine Challenge and Measurement of Airway Resistance:

    • Place the mouse in a whole-body plethysmograph to acclimatize.

    • Record baseline airway resistance (Penh).

    • Expose the mouse to nebulized saline for a baseline reading, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record Penh for 3 minutes after each methacholine concentration.

    • Calculate the provocative concentration of methacholine that causes a 200% increase in Penh from baseline (PC200).

Protocol 2: Cardiovascular Safety Assessment in Anesthetized Guinea Pigs
  • Animal Preparation:

    • Anesthetize a guinea pig with an appropriate anesthetic (e.g., urethane).

    • Surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

    • Insert ECG leads to monitor heart rate and ECG intervals.

  • Baseline Measurements:

    • Allow the animal to stabilize after surgery.

    • Record baseline mean arterial pressure (MAP), heart rate (HR), and ECG for at least 30 minutes.

  • This compound Administration:

    • Administer this compound intravenously at escalating doses. Alternatively, for assessing the safety of inhaled this compound, administer the compound via a tracheal cannula connected to a nebulizer.

  • Data Collection and Analysis:

    • Continuously record MAP, HR, and ECG throughout the experiment.

    • Analyze the data to determine the dose-dependent effects of this compound on cardiovascular parameters.

    • Calculate the dose at which a significant change (e.g., a 15% decrease in MAP) is observed and compare this to the efficacious dose determined in AHR models to establish the therapeutic index.

Mandatory Visualizations

KCO912_Signaling_Pathway cluster_channel KATP Channel Complex This compound This compound SUR2B SUR2B Subunit This compound->SUR2B Binds KATP_Channel KATP Channel (Closed) Kir6_x Kir6.x Subunit KATP_Channel_Open KATP Channel (Open) KATP_Channel->KATP_Channel_Open Opens K_Efflux K+ Efflux KATP_Channel_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->Ca_Channel Inactivates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: this compound signaling pathway in airway smooth muscle cells.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_analysis Therapeutic Window Analysis AHR_Model 1. Induce Airway Hyperreactivity Model (e.g., OVA-sensitized mice) Dose_Resp_Efficacy 2. Administer Inhaled this compound (Dose-Response) AHR_Model->Dose_Resp_Efficacy Measure_AHR 3. Measure Airway Function (e.g., Methacholine Challenge) Dose_Resp_Efficacy->Measure_AHR ED50 4. Determine ED50 Measure_AHR->ED50 Calculate_TI Calculate Therapeutic Index (CV Effect Dose / ED50) ED50->Calculate_TI CV_Model 1. Anesthetized Animal Model with Cardiovascular Monitoring Dose_Resp_Safety 2. Administer this compound (Matching or Exceeding Efficacious Doses) CV_Model->Dose_Resp_Safety Measure_CV 3. Measure Blood Pressure, Heart Rate, ECG Dose_Resp_Safety->Measure_CV MTD_CV 4. Determine Dose with Cardiovascular Effects Measure_CV->MTD_CV MTD_CV->Calculate_TI

Caption: Experimental workflow for determining the therapeutic window.

Troubleshooting_Tree Start Unexpected Preclinical Result with this compound Issue_Type What is the nature of the issue? Start->Issue_Type No_Efficacy Lack of Efficacy Issue_Type->No_Efficacy Efficacy Toxicity Unexpected Toxicity Issue_Type->Toxicity Toxicity Check_Dose Is the dose sufficient? No_Efficacy->Check_Dose Check_Systemic_Exposure Is there high systemic exposure? Toxicity->Check_Systemic_Exposure Check_Delivery Is lung deposition optimal? Check_Dose->Check_Delivery Yes Increase_Dose Action: Increase Dose Check_Dose->Increase_Dose No Check_Model Is the AHR model validated? Check_Delivery->Check_Model Yes Analyze_Particles Action: Analyze Aerosol Particle Size Check_Delivery->Analyze_Particles No Validate_Model Action: Validate Model with Positive Control Check_Model->Validate_Model No Check_Off_Target Could there be an off-target effect? Check_Systemic_Exposure->Check_Off_Target No Reduce_Dose Action: Reduce Dose or Optimize Formulation Check_Systemic_Exposure->Reduce_Dose Yes Off_Target_Screen Action: Perform Off-Target Screening Check_Off_Target->Off_Target_Screen Yes

Caption: Troubleshooting decision tree for this compound preclinical studies.

References

KCO912 Technical Support Center: Dose-Response Analysis and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the dose-response analysis, mechanism of action, and experimental protocols for KCO912, a potent and selective opener of ATP-dependent potassium (KATP) channels. This guide is designed to assist researchers in designing, executing, and interpreting experiments involving this compound, particularly in the context of airway hyperreactivity and asthma models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective opener of ATP-sensitive potassium (KATP) channels. It preferentially interacts with the sulfonylurea receptor 2B (SUR2B) subunit, which is predominantly found in vascular and airway smooth muscle. By opening these channels, this compound increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle. This action counteracts the bronchoconstriction seen in airway hyperreactivity.

Q2: What is the therapeutic potential of this compound?

A2: this compound has shown significant promise in preclinical studies for the treatment of asthma. It effectively suppresses airway hyperreactivity at doses that do not produce significant cardiovascular side effects, a common limitation of earlier-generation KATP channel openers.[1] Its high therapeutic window makes it a candidate for clinical evaluation in respiratory diseases.[1]

Q3: How does the selectivity of this compound for the SUR2B subunit contribute to its safety profile?

A3: The selectivity of this compound for the SUR2B subunit, found in airway smooth muscle, over the SUR2A subunit (predominant in cardiac muscle) and the SUR1 subunit (in pancreatic beta-cells) is crucial to its improved safety profile. This selectivity minimizes effects on heart rate, blood pressure, and insulin (B600854) secretion, which are potential side effects associated with non-selective KATP channel openers.

Q4: What are the key parameters to consider when designing a dose-response study for this compound?

A4: When designing a dose-response study, it is essential to consider the animal model, the method of drug administration (e.g., inhalation, intravenous), and the specific endpoint being measured (e.g., inhibition of methacholine-induced bronchoconstriction). A logarithmic dose scale is typically used to generate a sigmoidal dose-response curve. Key parameters to determine from this curve include the EC50 (half-maximal effective concentration) or ED50 (half-maximal effective dose), and the maximal efficacy (Emax).

Troubleshooting Guide

Problem 1: High variability in dose-response data.

  • Possible Cause: Inconsistent drug administration, particularly with inhalation delivery.

    • Solution: Ensure precise control over the aerosol particle size and concentration. Use a standardized inhalation protocol and ensure animals are properly habituated to the exposure chamber.

  • Possible Cause: Variability in the health or sensitization status of the animal model.

    • Solution: Use age- and weight-matched animals. For allergic asthma models, ensure a consistent sensitization and challenge protocol. Monitor baseline airway responsiveness before drug administration.

  • Possible Cause: Issues with the formulation of this compound.

    • Solution: Ensure this compound is fully dissolved in the vehicle and that the solution is stable. Prepare fresh solutions for each experiment.

Problem 2: Lack of a clear dose-dependent effect.

  • Possible Cause: The dose range tested is too narrow or not centered around the EC50.

    • Solution: Conduct a pilot study with a wide range of doses (e.g., spanning several orders of magnitude) to identify the effective concentration range.

  • Possible Cause: The experimental endpoint is not sensitive enough to detect subtle changes.

    • Solution: Consider using more sensitive measures of airway function, such as airway resistance and compliance, in addition to simpler measures like tidal volume.

  • Possible Cause: Receptor desensitization or tachyphylaxis with repeated dosing.

    • Solution: Ensure an adequate washout period between doses or challenges.

Problem 3: Unexpected cardiovascular side effects are observed.

  • Possible Cause: The administered dose is too high, leading to off-target effects or activation of KATP channels in cardiovascular tissues.

    • Solution: Carefully review the dose calculations and administration protocol. Start with lower doses and titrate upwards. Monitor cardiovascular parameters (heart rate, blood pressure) concurrently with respiratory measurements.

  • Possible Cause: The animal model has a different SUR subunit distribution than expected.

    • Solution: If possible, confirm the expression of SUR2A and SUR2B in the relevant tissues of the animal model using techniques like qPCR or Western blotting.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

ParameterValueSpecies/SystemAssay TypeReference
pKi ([3H]P1075) 8.28Rat Aortic StripsRadioligand Binding
pKi ([3H]glibenclamide) 7.96Rat Aortic StripsRadioligand Binding
pEC50 (outward current) 6.8HEK cells (Kir6.1 + SUR2B)Electrophysiology
pEC50 (86Rb+ efflux) 7.51Rat Aortic RingsFunctional Assay
ED50 (inhibition of bronchoconstriction) 1.2 µg/kg (inhalation)Rhesus MonkeysIn Vivo Bronchial Challenge

Experimental Protocols

Radioligand Binding Assay for KATP Channel Affinity

Objective: To determine the binding affinity (Ki) of this compound for the KATP channel.

Methodology:

  • Membrane Preparation: Isolate crude membranes from tissues or cells expressing the target KATP channel subunits (e.g., rat aorta for SUR2B).

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand that binds to the KATP channel (e.g., [3H]P1075 or [3H]glibenclamide) in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Bronchodilator Effect

Objective: To evaluate the dose-dependent effect of this compound on agonist-induced bronchoconstriction in an animal model.

Methodology:

  • Animal Model: Use an appropriate animal model of airway hyperreactivity, such as ovalbumin-sensitized guinea pigs or spontaneously hyperreactive rhesus monkeys.

  • Baseline Measurement: Measure baseline airway function using techniques like whole-body plethysmography to determine parameters such as tidal volume, respiratory rate, and enhanced pause (Penh).

  • Drug Administration: Administer this compound via the desired route (e.g., inhalation or intravenous injection) at a range of doses.

  • Bronchial Challenge: After a predetermined time, challenge the animals with a bronchoconstrictor agent such as methacholine (B1211447) or histamine.

  • Post-Challenge Measurement: Continuously monitor airway function for a set period after the challenge.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound compared to a vehicle control. Plot the percentage inhibition against the logarithm of the this compound dose to generate a dose-response curve and determine the ED50.

Visualizations

KCO912_Signaling_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cell Intracellular Space KATP KATP Channel (Kir6.x + SUR2B) K_ion K+ KATP->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Ca2+ Influx (Reduced) MLCK Myosin Light Chain Kinase (MLCK) Ca_ion_in->MLCK Reduced Activation Hyperpolarization->Ca_channel Inhibits Opening Myosin Myosin Light Chain (MLC) MLCK->Myosin Phosphorylates Relaxation Relaxation MLCK->Relaxation Promotes Myosin_P Phosphorylated MLC (MLC-P) Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Causes This compound This compound This compound->KATP Activates

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental_Workflow_Bronchodilation cluster_animal_prep Animal Preparation cluster_treatment Treatment and Challenge cluster_analysis Data Acquisition and Analysis Animal_Model Select Animal Model (e.g., Sensitized Guinea Pig) Baseline Measure Baseline Airway Function Animal_Model->Baseline Drug_Admin Administer this compound (Varying Doses) Baseline->Drug_Admin Challenge Induce Bronchoconstriction (e.g., Methacholine) Drug_Admin->Challenge Measurement Measure Post-Challenge Airway Function Challenge->Measurement Dose_Response Construct Dose-Response Curve Measurement->Dose_Response ED50 Calculate ED50 Dose_Response->ED50

Caption: Experimental workflow for in vivo bronchodilation assessment.

References

Technical Support Center: KCO912 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the K(ATP) channel opener KCO912 in patch clamp experiments.

Troubleshooting Guides

This section addresses common issues encountered during patch clamp recordings with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Difficulty obtaining a stable giga-ohm seal.

  • Question: I am struggling to form a stable GΩ seal when perfusing my cells with this compound. What could be the cause?

  • Answer:

    • Cell Health: Poor cell health is a primary reason for seal instability. Ensure your cells are healthy, well-perfused with oxygenated extracellular solution, and that the osmolarity and pH of your solutions are correct.

    • Pipette Issues: A dirty or improperly shaped pipette tip can prevent a good seal. Always use freshly pulled, fire-polished pipettes. The resistance of your pipette should be appropriate for the cell type, typically in the range of 3-7 MΩ.

    • Mechanical Instability: Vibrations from the microscope, micromanipulator, or perfusion system can disrupt seal formation. Ensure your setup is on an anti-vibration table and that the perfusion flow is smooth and not causing movement of the cells or pipette.

    • High Channel Activity: Pre-application of a potent K(ATP) channel opener like this compound might, in some cell types with high channel expression, lead to a large outward current that could theoretically affect seal formation, although this is less common. It is generally recommended to obtain a stable seal before applying the compound.

Issue 2: The whole-cell recording is unstable and the cell dies shortly after break-in.

  • Question: My whole-cell configuration is unstable, and the cell's health deteriorates rapidly after applying this compound. Why is this happening?

  • Answer:

    • Excessive Channel Activation: this compound is a potent K(ATP) channel opener. Massive activation of these channels can lead to a large potassium efflux, causing the cell to hyperpolarize significantly and potentially disrupting ionic homeostasis, which can lead to cell death.

    • Run-down: K(ATP) channels can exhibit "run-down," a gradual loss of activity after patch excision in inside-out recordings, or during whole-cell recording. This can be influenced by the intracellular solution composition.

    • Intracellular ATP: The intracellular solution should contain an appropriate concentration of ATP to maintain the basal closed state of K(ATP) channels before the application of this compound. A typical starting concentration is 1-3 mM ATP.

    • Solution Osmolarity: Ensure the osmolarity of your intracellular and extracellular solutions are balanced to prevent osmotic stress on the cell.

Issue 3: I am not observing the expected large outward current upon this compound application.

  • Question: I've applied this compound, but I don't see the expected increase in outward current. What should I check?

  • Answer:

    • K(ATP) Channel Expression: The cell type you are using may not express a sufficient density of K(ATP) channels. Verify the expression of the channel subunits (Kir6.x and SURx) in your cells of interest.

    • Compound Concentration and Potency: Ensure you are using an appropriate concentration of this compound. Refer to the quantitative data table below for EC50 values. Also, confirm the quality and proper storage of your this compound stock solution.

    • Voltage Protocol: The driving force for potassium ions is voltage-dependent. Ensure your voltage protocol is appropriate to observe outward currents (i.e., holding the membrane potential more positive than the potassium reversal potential).

    • Presence of Channel Blockers: Your solutions may be contaminated with a K(ATP) channel blocker. Glibenclamide is a potent blocker and can be used as a control to confirm the identity of the current.

    • Intracellular Nucleotides: The presence of high concentrations of ATP in your pipette solution can inhibit K(ATP) channels and counteract the effect of this compound. The ATP/ADP ratio is a key regulator of channel activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective opener of ATP-sensitive potassium (K(ATP)) channels.[1] It interacts with the sulfonylurea receptor (SUR) subunit of the channel, which in turn promotes the open state of the pore-forming Kir6.x subunit.[1] This leads to an efflux of potassium ions, causing membrane hyperpolarization.

Q2: What are the expected electrophysiological effects of this compound?

A2: In voltage-clamp recordings, application of this compound is expected to induce a concentration-dependent, glibenclamide-sensitive outward current. In current-clamp recordings, it will cause membrane hyperpolarization, making it more difficult for the cell to fire action potentials.

Q3: What concentrations of this compound should I use?

A3: The effective concentration of this compound will depend on the cell type and the specific K(ATP) channel subtype expressed. Based on published data, concentrations in the nanomolar to low micromolar range are typically effective. Refer to the data table below for specific values.

Q4: Can prolonged exposure to this compound affect cell viability?

A4: Yes, prolonged and maximal activation of K(ATP) channels can lead to a significant loss of intracellular potassium and disrupt cellular homeostasis, which may compromise cell viability. It is advisable to perform experiments within a reasonable timeframe and monitor cell health.

Quantitative Data

The following table summarizes the pharmacological data for this compound from published studies.

ParameterValueCell/Tissue TypeReference
pKi ([³H]P1075 binding) 8.28Rat aortic strips[1]
pKi ([³H]glibenclamide binding) 7.96Rat aortic strips[1]
pEC50 (⁸⁶Rb⁺ efflux) 7.51Rat aortic rings[1]
pEC50 (outward current) 6.8HEK cells with Kir6.1 + SUR2B[1]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of this compound-induced Currents

  • Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to establish a baseline current-voltage (I-V) relationship.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Once the current has reached a steady state, repeat the voltage-step protocol.

    • To confirm the current is through K(ATP) channels, co-apply a blocker such as glibenclamide (10 µM).

Visualizations

KCO912_Signaling_Pathway cluster_channel Cell Membrane This compound This compound SUR SUR Subunit (Sulfonylurea Receptor) This compound->SUR Binds to Kir6 Kir6.x Subunit (Potassium Pore) SUR->Kir6 Conformational Change K_efflux K+ Efflux Kir6->K_efflux Opens KATP_Channel K(ATP) Channel Complex Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Signaling pathway of this compound action on K(ATP) channels.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells and Solutions Start->Prepare_Cells Pull_Pipette Pull and Fire-Polish Pipette Prepare_Cells->Pull_Pipette Approach_Cell Approach Cell and Form Giga-ohm Seal Pull_Pipette->Approach_Cell Establish_WC Establish Whole-Cell Configuration Approach_Cell->Establish_WC Record_Baseline Record Baseline Current Establish_WC->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record this compound-induced Current Apply_this compound->Record_Effect Apply_Blocker Apply K(ATP) Channel Blocker (e.g., Glibenclamide) Record_Effect->Apply_Blocker Record_Block Record Block of Current Apply_Blocker->Record_Block End End Record_Block->End

Caption: Experimental workflow for this compound patch clamp recording.

Troubleshooting_Logic rect_node rect_node Start No/Small Current with this compound Check_Expression K(ATP) Channels Expressed? Start->Check_Expression Check_Concentration This compound Concentration Correct? Check_Expression->Check_Concentration Yes Solution_No_Expression Consider different cell type Check_Expression->Solution_No_Expression No Check_Voltage Appropriate Voltage Protocol? Check_Concentration->Check_Voltage Yes Solution_No_Concentration Verify stock and concentration Check_Concentration->Solution_No_Concentration No Check_Blockers Contamination with Blockers? Check_Voltage->Check_Blockers Yes Solution_No_Voltage Adjust holding potential/steps Check_Voltage->Solution_No_Voltage No Solution_Yes Yes Check_Blockers->Solution_Yes No, Current Observed Solution_No_Blockers Prepare fresh solutions Check_Blockers->Solution_No_Blockers Yes

Caption: Troubleshooting logic for lack of this compound effect.

References

Validating KCO912 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of KCO912, a potent and selective ATP-dependent potassium (K(ATP)) channel opener, in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective opener of ATP-dependent potassium (K(ATP)) channels. Its primary action is to increase the open probability of these channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable and leading to the relaxation of smooth muscle, particularly in the airways. This compound interacts specifically with the sulfonylurea receptor (SUR) subunit of the K(ATP) channel, with high affinity for the SUR2B subtype found in vascular and airway smooth muscle.

Q2: How can I confirm that the observed effect in my experiment is specifically due to K(ATP) channel opening?

A2: To confirm the specificity of this compound's action, it is essential to use a K(ATP) channel antagonist. Glibenclamide is a widely used and effective blocker of K(ATP) channels.[1][2][3] Pre-treatment of your experimental preparation with glibenclamide should abolish or significantly attenuate the effects of this compound. A lack of inhibition by glibenclamide may suggest an off-target effect or a non-K(ATP) channel-mediated mechanism.

Q3: What are the expected downstream effects of this compound-mediated K(ATP) channel opening in airway smooth muscle?

A3: The opening of K(ATP) channels in airway smooth muscle cells leads to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-gated calcium channels, reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the airway smooth muscle, which is the basis for its bronchodilatory effect.[4][5]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the experimental validation of this compound.

Issue 1: No observable effect of this compound in a cell-based or tissue bath experiment.
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculations for your stock and working solutions. Perform a dose-response curve to ensure you are using an effective concentration range.
Drug Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Low or Absent K(ATP) Channel Expression Confirm the expression of K(ATP) channel subunits (Kir6.x and SURx) in your cell line or tissue preparation using techniques like Western blotting or qPCR.
Cellular ATP Levels are Too High High intracellular ATP concentrations can inhibit K(ATP) channel opening. Consider metabolic inhibition (e.g., using oligomycin (B223565) or 2-deoxyglucose) to lower ATP levels and sensitize the channels to openers.
Presence of K(ATP) Channel Blockers Ensure that no components of your experimental buffer or media have K(ATP) channel blocking activity.
Issue 2: Inconsistent or variable responses to this compound.
Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and growth conditions to minimize experimental variability.
Tissue Viability Issues For tissue bath experiments, ensure proper dissection and handling techniques to maintain tissue health. Use appropriate physiological salt solutions and maintain temperature and oxygenation.
pH and Temperature Fluctuations Monitor and maintain stable pH and temperature throughout the experiment, as these can affect ion channel activity.
Solvent Effects If using a solvent like DMSO to dissolve this compound, perform a vehicle control to ensure the solvent itself is not causing an effect. Keep the final solvent concentration consistent and as low as possible.
Issue 3: Observed effect is not blocked by glibenclamide.
Possible Cause Troubleshooting Step
Insufficient Glibenclamide Concentration or Incubation Time Ensure you are using an adequate concentration of glibenclamide and a sufficient pre-incubation time to allow for complete channel blockade.
Glibenclamide Insolubility Glibenclamide has poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) before dilution in your experimental buffer.
Off-target Effects of this compound At very high concentrations, this compound might exert off-target effects. Perform a thorough dose-response analysis to identify the specific concentration range for K(ATP) channel activation.
Involvement of Other Potassium Channels Consider the possibility that other potassium channels are involved in the observed response. You can test this by using blockers for other channel types (e.g., 4-aminopyridine (B3432731) for voltage-gated K+ channels, iberiotoxin (B31492) for large-conductance Ca2+-activated K+ channels).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental setups. These values can serve as a reference for validating your own experimental results.

Table 1: Binding Affinities of this compound

RadioligandPreparationParameterValue
[3H]P1075Rat aortic stripspKi8.28
[3H]glibenclamideRat aortic stripspKi7.96

Table 2: Functional Potency of this compound

AssayPreparationParameterValue
Outward CurrentHEK cells (Kir6.1 + SUR2B)pEC506.8
86Rb+ EffluxRat aortic ringspEC507.51
Inhibition of BronchoconstrictionSpontaneously hyperreactive rhesus monkeys (inhalation)ED501.2 µg/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the setup and execution of your validation studies.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to K(ATP) channels.

Materials:

  • Cell membranes or tissue homogenates expressing K(ATP) channels

  • Radioligand (e.g., [3H]P1075 or [3H]glibenclamide)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC50 of this compound, which can then be converted to a Ki value.

86Rb+ Efflux Assay

This functional assay measures the activity of K(ATP) channels by monitoring the efflux of the potassium surrogate, 86Rb+.

Materials:

  • Cells or tissues expressing K(ATP) channels

  • Loading buffer containing 86RbCl

  • Efflux buffer

  • This compound

  • Glibenclamide (for validation)

  • Scintillation counter

Procedure:

  • Load the cells or tissues with 86Rb+ by incubating them in the loading buffer for a defined period.

  • Wash the cells or tissues to remove extracellular 86Rb+.

  • Initiate the efflux by adding the efflux buffer.

  • At specified time points, collect the efflux buffer and lyse the cells/tissues to measure the remaining intracellular 86Rb+.

  • Add this compound to the efflux buffer to stimulate K(ATP) channel-mediated 86Rb+ efflux.

  • To confirm specificity, pre-incubate a separate set of cells/tissues with glibenclamide before adding this compound.

  • Measure the radioactivity in the collected efflux samples and the cell lysates using a scintillation counter.

  • Calculate the rate of 86Rb+ efflux and compare the effects of this compound in the presence and absence of glibenclamide.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of K(ATP) channel currents in whole-cell or single-channel configurations.

Materials:

  • Cells expressing K(ATP) channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Intracellular (pipette) solution

  • Extracellular (bath) solution

  • This compound

  • Glibenclamide

Procedure:

  • Prepare cells for patch-clamping on a coverslip.

  • Pull micropipettes and fill them with the intracellular solution.

  • Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a specific holding potential.

  • Apply voltage ramps or steps to elicit ion channel currents.

  • Perfuse the cell with the extracellular solution containing this compound and record the changes in current.

  • To confirm that the observed current is through K(ATP) channels, apply glibenclamide to block the current.

  • Analyze the current-voltage relationship and the effect of this compound on channel activity.

Visualizations

Signaling Pathway of this compound in Airway Smooth Muscle

KCO912_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP KATP Channel Kir6.x SUR2B This compound->KATP:port Activates Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Hyperpolarization->VGCC Inhibits Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Workflow for Validating this compound Activity

KCO912_Validation_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_outcome Outcome Choose_Model Choose Experimental Model (Cell line or Tissue) Confirm_Expression Confirm KATP Channel Expression Choose_Model->Confirm_Expression Dose_Response Perform this compound Dose-Response Confirm_Expression->Dose_Response Specificity_Test Test Specificity with Glibenclamide Dose_Response->Specificity_Test Calculate_Potency Calculate EC50/IC50 Specificity_Test->Calculate_Potency Compare_Data Compare with Published Data Calculate_Potency->Compare_Data Validation Activity Validated Compare_Data->Validation

Caption: A typical experimental workflow for validating the activity of this compound.

Troubleshooting Logic Tree

Troubleshooting_Logic Start No effect of this compound observed Check_Drug Check Drug Concentration and Stability Start->Check_Drug Check_Expression Confirm KATP Channel Expression Start->Check_Expression Check_ATP Consider Intracellular ATP Levels Start->Check_ATP Check_Blockers Rule out Presence of KATP Blockers Start->Check_Blockers Outcome_Drug Re-run with fresh, correct concentration Check_Drug->Outcome_Drug Outcome_Expression Choose a different model Check_Expression->Outcome_Expression Outcome_ATP Use metabolic inhibitors Check_ATP->Outcome_ATP Outcome_Blockers Modify buffer composition Check_Blockers->Outcome_Blockers

Caption: A logical approach to troubleshooting the lack of this compound effect.

References

Validation & Comparative

A Comparative Analysis of KCO912 and Cromakalim for the Management of Airway Hyperreactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potassium channel openers KCO912 and cromakalim (B1669624) in the context of treating airway hyperreactivity. This document synthesizes available preclinical data to evaluate their mechanisms of action, comparative efficacy, and effects on airway inflammation.

Introduction

Airway hyperreactivity (AHR) is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. A key therapeutic strategy involves the relaxation of airway smooth muscle. Both this compound and cromakalim belong to a class of drugs known as ATP-sensitive potassium (KATP) channel openers, which induce hyperpolarization of airway smooth muscle cells, leading to their relaxation.[1][2] While cromakalim is a well-established KATP channel opener, this compound is a newer, more potent agent with a potentially wider therapeutic window. This guide aims to provide a detailed comparison of these two compounds based on available experimental data.

Mechanism of Action: KATP Channel Opening

Both this compound and cromakalim exert their primary effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of airway smooth muscle cells.[1][2] This leads to an efflux of potassium ions, causing membrane hyperpolarization. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-operated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the airway smooth muscle.[2]

KATP_Channel_Signaling_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound / Cromakalim KATP_Channel ATP-Sensitive K+ Channel (KATP) This compound->KATP_Channel Opens K_ion K+ KATP_Channel->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_ion_out Decreased Intracellular [Ca2+] Ca_ion_in->Ca_ion_out Reduced Influx Hyperpolarization->Ca_Channel Inhibits opening of Relaxation Smooth Muscle Relaxation Ca_ion_out->Relaxation Causes

Figure 1: Signaling pathway of KATP channel openers in airway smooth muscle relaxation.

Comparative Efficacy in Preclinical Models

Quantitative data from various preclinical models of airway hyperreactivity are summarized below. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited.

Inhibition of Airway Hyperreactivity
CompoundModelSpeciesEndpointED50Citation
This compound Immune Complex-Induced AHRGuinea PigReversal of AHR1 µg/kg (i.t.)[3]
Levcromakalim (B1674936) *Immune Complex-Induced AHRGuinea PigReversal of AHR22 µg/kg (i.t.)[4]
This compound Ozone-Induced AHRGuinea PigReversal of AHR0.03 µg/kg (i.t.)[3]
Cromakalim Ozone-Induced AHRGuinea Pig-Data not available
This compound LPS-Induced AHRGuinea PigReversal of AHR0.5 µg/kg (i.t.)[3]
Cromakalim LPS-Induced AHRGuinea Pig-Data not available
This compound Methacholine-Induced BronchoconstrictionRhesus MonkeyInhibition of Bronchoconstriction1.2 µg/kg (inhalation)[3]
Cromakalim Methacholine-Induced BronchoconstrictionRhesus Monkey-Data not available

*Levcromakalim is the active enantiomer of cromakalim.

The available data suggest that this compound is significantly more potent than levcromakalim in reversing immune complex-induced airway hyperreactivity in guinea pigs.[3][4] Data for a direct comparison in other models are currently unavailable.

Cardiovascular Side Effects

A significant advantage of this compound appears to be its improved therapeutic window. In studies with guinea pigs and rhesus monkeys, this compound suppressed AHR at doses that were devoid of cardiovascular effects, such as changes in blood pressure and heart rate.[3] In contrast, older KATP channel openers, including cromakalim, are known to have cardiovascular side effects that have limited their clinical development for asthma.[3]

Effects on Airway Inflammation

The role of KATP channel openers in modulating airway inflammation is an area of ongoing research.

This compound: There is currently a lack of published data specifically investigating the effects of this compound on inflammatory markers such as cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines in the airways.

Cromakalim: Some studies suggest that cromakalim may have anti-inflammatory properties beyond its direct bronchodilator effects. It has been proposed that cromakalim may act to inhibit the mechanisms underlying airway hyperreactivity, which could involve modulation of inflammatory processes.[2] However, detailed studies quantifying its impact on specific cytokine and chemokine profiles in the context of AHR are limited.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited.

Ovalbumin-Sensitized Guinea Pig Model of AHR

This model is widely used to mimic allergic asthma.

Ovalbumin_Sensitization_Protocol cluster_protocol Experimental Workflow Day1 Day 1 & 14: Sensitization Day21 Day 21: Allergen Challenge Day1->Day21 Ovalbumin + Al(OH)3 i.p. Day22 Day 22: Assess AHR & Inflammation Day21->Day22 Aerosolized Ovalbumin

Figure 2: Representative workflow for inducing airway hyperreactivity in guinea pigs using ovalbumin.
  • Sensitization: Guinea pigs are typically sensitized with intraperitoneal (i.p.) injections of ovalbumin (e.g., 100 µg) mixed with an adjuvant like aluminum hydroxide (B78521) (Al(OH)3) on day 1 and day 14.[5]

  • Allergen Challenge: On day 21, conscious guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of ovalbumin (e.g., 0.1%) for a defined period (e.g., 5 minutes).[5]

  • Assessment of Airway Hyperreactivity: AHR is assessed by measuring the bronchoconstrictor response to a spasmogen like histamine (B1213489) or methacholine (B1211447) before and after the allergen challenge. Specific airway resistance (sRaw) or other lung function parameters are measured.[5]

  • Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells. Total and differential cell counts (e.g., eosinophils, neutrophils) are determined.[5]

Lipopolysaccharide (LPS)-Induced Airway Hyperreactivity

This model is used to study inflammation-driven AHR.

  • Induction: Guinea pigs are exposed to an aerosol of LPS (e.g., 30 µg/mL) for a specific duration (e.g., 30 minutes).[6]

  • Assessment of AHR: At various time points after LPS exposure (e.g., 2, 4, 6, 24 hours), airway responsiveness to a bronchoconstrictor agent is measured.[6]

Methacholine-Induced Bronchoconstriction in Rhesus Monkeys

This model is used to evaluate the bronchodilator effects of compounds in a primate species.

  • Procedure: Spontaneously hyperreactive rhesus monkeys are often used. Baseline lung function is measured. The animals then inhale increasing concentrations of methacholine, and the resulting bronchoconstriction is quantified by measuring changes in lung resistance and compliance.[3]

  • Drug Administration: The test compound (e.g., this compound) is administered via inhalation prior to the methacholine challenge to assess its protective effect.[3]

Conclusion

This compound emerges as a highly potent KATP channel opener with a significantly improved therapeutic window compared to cromakalim, primarily due to its reduced cardiovascular side effects at doses effective in suppressing airway hyperreactivity. The available data from an immune complex-induced AHR model in guinea pigs clearly demonstrate the superior potency of this compound over levcromakalim.[3][4]

However, a comprehensive comparative assessment is hampered by the lack of direct head-to-head studies in other relevant AHR models and a scarcity of data on the effects of this compound on airway inflammation. Future research should focus on generating this comparative data to fully elucidate the therapeutic potential of this compound for the treatment of asthma and other obstructive airway diseases. The favorable preclinical profile of this compound, particularly its potent AHR-suppressing activity at non-vasoactive doses, warrants further investigation in clinical settings.[3]

References

A Comparative Analysis of KCO912 and Pinacidil in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potassium channel openers, KCO912 and pinacidil (B1677893), in preclinical models of asthma. This objective analysis, supported by available experimental data, aims to inform research and development efforts in the pursuit of novel asthma therapeutics.

Executive Summary

Data Presentation

Table 1: In Vitro Efficacy of Pinacidil on Guinea Pig Tracheal Smooth Muscle
Constrictor AgentPinacidil EC50 (M)
Spontaneous Tone7.8 x 10⁻⁷
Histamine (B1213489)2.3 - 5.4 x 10⁻⁶[1]
Prostaglandin (B15479496) F2α2.3 - 5.4 x 10⁻⁶[1]
Leukotriene C42.3 - 5.4 x 10⁻⁶[1]
Carbachol (B1668302)2.1 x 10⁻⁵[1]

EC50: Half maximal effective concentration. Data from Nielsen-Kudsk et al., 1988.

Table 2: Qualitative Comparison of this compound and Pinacidil in Asthma Models
FeatureThis compoundPinacidil
Mechanism of Action Potent and selective ATP-sensitive potassium channel openerATP-sensitive potassium channel opener
Bronchodilator Effect Data not availableDemonstrated in vitro against various spasmogens[1]
Airway Hyperreactivity Suppresses airway hyperreactivity in guinea pigsData on specific airway hyperreactivity models is limited
Cardiovascular Side Effects Suppresses airway hyperreactivity at doses devoid of cardiovascular effectsKnown to have cardiovascular effects (vasodilation)
Therapeutic Window Potentially wider therapeutic windowLimited by cardiovascular side effects

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and pinacidil involves the opening of ATP-sensitive potassium channels (K-ATP) in the cell membrane of airway smooth muscle cells.

cluster_0 Mechanism of Action This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel Opens Pinacidil Pinacidil Pinacidil->K_ATP_Channel Opens Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization ↑ K⁺ Efflux Ca_Channels Voltage-Gated Ca²⁺ Channels Hyperpolarization->Ca_Channels Inactivates Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Relaxation Airway Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: Signaling pathway of this compound and pinacidil in airway smooth muscle cells.

A common experimental workflow to assess the efficacy of bronchodilators in a guinea pig model of asthma involves sensitization to an allergen, followed by challenge and measurement of airway responsiveness.

cluster_1 Experimental Workflow: Guinea Pig Asthma Model Sensitization Sensitization (e.g., Ovalbumin i.p.) Challenge Allergen Challenge (e.g., Ovalbumin Aerosol) Sensitization->Challenge Develops Allergic Phenotype Treatment Drug Administration (this compound or Pinacidil) Challenge->Treatment Induces Airway Hyperresponsiveness Measurement Measurement of Airway Hyperresponsiveness (e.g., to Histamine or Methacholine) Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Generalized experimental workflow for evaluating anti-asthmatic drugs.

Experimental Protocols

In Vitro Assessment of Bronchodilator Activity in Guinea Pig Trachea

This protocol is based on the methodology described by Nielsen-Kudsk et al. (1988).

  • Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Ringer bicarbonate buffer. The trachea is then cut into rings.

  • Mounting: Each tracheal ring is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Contraction: A stable contraction is induced by adding a spasmogen such as histamine, prostaglandin F2α, leukotriene C4, or carbachol to the organ bath.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., pinacidil) to the bath.

  • Data Analysis: The relaxant effect of the drug is expressed as a percentage of the maximal contraction induced by the spasmogen. The EC50 value, the concentration of the drug that produces 50% of its maximal effect, is then calculated.

In Vivo Assessment of Airway Hyperresponsiveness in Ovalbumin-Sensitized Guinea Pigs

This is a generalized protocol based on common practices in preclinical asthma research.

  • Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin mixed with an adjuvant like aluminum hydroxide (B78521) on day 0 and often receive a booster injection around day 14.

  • Allergen Challenge: Approximately three weeks after the initial sensitization, conscious and unrestrained guinea pigs are placed in a whole-body plethysmography chamber and exposed to an aerosol of ovalbumin to induce an asthmatic response.

  • Drug Administration: The test compound (e.g., this compound) can be administered via various routes (e.g., inhalation, intravenous, or oral) at different time points before or after the allergen challenge.

  • Measurement of Airway Hyperresponsiveness: At a specified time after the allergen challenge (e.g., 24 hours), airway responsiveness is assessed. This is typically done by exposing the animals to increasing concentrations of a bronchoconstrictor agent like histamine or methacholine (B1211447) via aerosol and measuring the resulting changes in airway resistance and dynamic compliance using a ventilator and specialized software.

  • Data Analysis: The dose of the bronchoconstrictor required to induce a specific increase in airway resistance (e.g., a 200% increase, denoted as PC200) is determined. A higher PC200 value indicates a reduction in airway hyperresponsiveness. The effect of the test drug is evaluated by comparing the PC200 values in treated versus vehicle-control groups.

Conclusion

Pinacidil has demonstrated clear dose-dependent bronchodilator effects in in vitro models. This compound, while lacking publicly available detailed quantitative efficacy data for direct comparison, shows significant promise due to its potent and selective action on K-ATP channels and its ability to suppress airway hyperreactivity in preclinical models without inducing cardiovascular side effects. This favorable safety profile suggests that this compound may represent a significant advancement over older potassium channel openers for the treatment of asthma. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds.

References

A Tale of Two Pathways: KCO912 and Long-Acting Beta-Agonists in Airway Dilation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of respiratory therapeutics, the quest for potent and safe bronchodilators is a continuous endeavor. This guide provides a comparative overview of KCO912, a discontinued (B1498344) ATP-sensitive potassium (K-ATP) channel opener, and the established class of long-acting beta-agonists (LABAs). While direct comparative clinical trials are unavailable due to the cessation of this compound's development, this analysis juxtaposes their distinct mechanisms of action, preclinical potential, and the extensive clinical efficacy data available for LABAs.

Mechanism of Action: A Divergence in Cellular Signaling

The fundamental difference between this compound and LABAs lies in their cellular targets and signaling pathways to induce smooth muscle relaxation and, consequently, bronchodilation.

This compound: Targeting Potassium Channels for Hyperpolarization

This compound is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels. Its mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex in airway smooth muscle cells. This action leads to the opening of the channel, allowing potassium ions to flow out of the cell. The resulting efflux of potassium hyperpolarizes the cell membrane, making it less excitable. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions that are essential for muscle contraction. The net effect is the relaxation of airway smooth muscle. A key focus in the development of this compound was to achieve airway selectivity and mitigate the cardiovascular side effects that plagued earlier K-ATP channel openers.

Long-Acting Beta-Agonists (LABAs): Activating the Adrenergic Pathway

LABAs, such as salmeterol (B1361061) and formoterol, are mainstays in the management of moderate-to-severe asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] These agents are agonists of the beta-2 adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells.[3][4] Upon binding, LABAs activate a stimulatory G-protein, which in turn stimulates the enzyme adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[3] The long duration of action of LABAs is attributed to their lipophilic side chains, which allow for prolonged binding to the receptor.[1]

Signaling Pathway Diagrams

KCO912_Mechanism cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.x/SUR2B) K_efflux K⁺ Efflux KATP->K_efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Reduced) Ca_Channel->Ca_influx This compound This compound This compound->KATP Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: this compound signaling pathway leading to smooth muscle relaxation.

LABA_Mechanism cluster_membrane Cell Membrane Beta2_Receptor β₂-Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to LABA LABA LABA->Beta2_Receptor Activates G_Protein->AC Activates ATP ATP PKA Protein Kinase A (Activated) cAMP->PKA Activates Ca_reduction ↓ Intracellular Ca²⁺ PKA->Ca_reduction Relaxation Smooth Muscle Relaxation Ca_reduction->Relaxation

Caption: LABA signaling pathway leading to smooth muscle relaxation.

Efficacy: Preclinical Promise vs. Clinical Reality

This compound: Preclinical Efficacy

The available data for this compound is limited to preclinical studies. Research demonstrated that this compound could effectively suppress airway hyperreactivity in animal models. A significant finding was its ability to achieve this effect at doses that were devoid of the cardiovascular side effects commonly associated with older K-ATP channel openers. This suggested a favorable therapeutic window for respiratory indications. However, with its development being discontinued, these promising preclinical findings were not translated into human clinical trial data.

Long-Acting Beta-Agonists: Established Clinical Efficacy

In contrast, LABAs have a well-documented efficacy profile from numerous clinical trials in both asthma and COPD. They are recognized for their ability to improve lung function, reduce symptoms, and decrease the frequency of exacerbations.[5]

Quantitative Efficacy Data for LABAs

The following tables summarize key efficacy endpoints for various LABAs from clinical trials and network meta-analyses. It is important to note that these studies were not designed to directly compare with this compound.

Table 1: Improvement in Trough FEV1 with LABA Monotherapy in COPD

InterventionMean Difference vs. Placebo (mL)95% Credible Interval
Indacaterol 300 µg OD170(140, 200)
Indacaterol 150 µg OD150(130, 180)
Vilanterol 25 µg OD130(100, 160)
Olodaterol 10 µg OD120(90, 150)
Formoterol 12 µg BID120(90, 140)
Salmeterol 50 µg BID100(80, 130)

Source: Adapted from a network meta-analysis of LABA monotherapies in COPD.

Table 2: Effect of LABAs on Health-Related Quality of Life (SGRQ Total Score) in COPD

InterventionMean Difference vs. Placebo95% Credible Interval
Indacaterol 150 µg-3.5(-4.5, -2.5)
Salmeterol 50 µg-2.8(-3.7, -1.9)
Formoterol 12 µg-2.6(-3.6, -1.6)

Source: Adapted from a network meta-analysis. A negative change indicates improvement.

Experimental Protocols

As no clinical trials for this compound are available, a detailed experimental protocol from a representative preclinical study is outlined below. For LABAs, a generalized protocol for a typical Phase III clinical trial in COPD is provided.

Preclinical Protocol for this compound: Assessment of Airway Hyperreactivity in Guinea Pigs

  • Animal Model: Male Dunkin-Hartley guinea pigs are sensitized to an allergen (e.g., ovalbumin).

  • Drug Administration: Animals are pre-treated with inhaled this compound or vehicle control via a nebulizer.

  • Airway Challenge: Following drug administration, animals are challenged with the allergen to induce bronchoconstriction.

  • Measurement of Airway Resistance: Airway resistance is measured using a whole-body plethysmograph at baseline and after the allergen challenge.

  • Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored via telemetry to assess for cardiovascular side effects.

  • Data Analysis: The protective effect of this compound is determined by comparing the increase in airway resistance in the treated group to the vehicle control group. Cardiovascular parameters are analyzed to assess the safety profile.

Generalized Protocol for a LABA Phase III Clinical Trial in COPD

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 40 years or older with a clinical diagnosis of moderate-to-severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 0.70.

  • Intervention: Patients are randomized to receive the investigational LABA (e.g., salmeterol 50 µg twice daily) or a matching placebo via a dry powder inhaler for a duration of 24 to 52 weeks.

  • Efficacy Endpoints:

    • Primary: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1).

    • Secondary: St. George's Respiratory Questionnaire (SGRQ) total score, Transition Dyspnea Index (TDI) focal score, rescue medication use, and rate of moderate-to-severe exacerbations.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical models, such as Analysis of Covariance (ANCOVA), to compare the treatment group with the placebo group.

Experimental Workflow Diagrams

KCO912_Preclinical_Workflow Sensitization Allergen Sensitization of Guinea Pigs Grouping Randomization into Treatment & Vehicle Groups Sensitization->Grouping Treatment Inhaled Administration of This compound or Vehicle Grouping->Treatment Challenge Allergen Challenge Treatment->Challenge Measurement Measurement of Airway Resistance & CV Parameters Challenge->Measurement Analysis Data Analysis: Efficacy & Safety Measurement->Analysis

Caption: Workflow for a preclinical study of this compound.

LABA_Clinical_Trial_Workflow Screening Patient Screening & Informed Consent Randomization Randomization to LABA or Placebo Arm Screening->Randomization Treatment_Phase Treatment Period (24-52 weeks) Randomization->Treatment_Phase Data_Collection Data Collection: FEV1, SGRQ, AE, etc. Treatment_Phase->Data_Collection Follow_up End of Treatment & Follow-up Visit Data_Collection->Follow_up Analysis Statistical Analysis of Efficacy & Safety Data Follow_up->Analysis

References

Validating the selectivity of KCO912 for airway smooth muscle

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of KCO912, a Novel K-ATP Channel Opener, Demonstrating Superior Selectivity for Airway Smooth Muscle Over Cardiovascular Tissues.

In the quest for effective and safe therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the selective relaxation of airway smooth muscle remains a primary objective. This compound, a novel ATP-dependent potassium (K-ATP) channel opener, has emerged as a promising candidate, exhibiting a significantly improved therapeutic window compared to earlier-generation compounds. This guide provides a comprehensive comparison of this compound with other K-ATP channel openers, supported by experimental data, to validate its selectivity for airway smooth muscle.

Superior Potency and Selectivity of this compound

Experimental evidence consistently demonstrates the high potency and remarkable selectivity of this compound in relaxing airway smooth muscle with minimal impact on cardiovascular parameters. In vitro studies on isolated guinea pig tracheal strips reveal that this compound is a potent relaxant of pre-contracted airway smooth muscle.

In stark contrast to its potent effects on airway smooth muscle, this compound exhibits significantly weaker activity on vascular smooth muscle. This selectivity is crucial for minimizing cardiovascular side effects, a common limitation of earlier K-ATP channel openers.

Table 1: Comparative Potency of K-ATP Channel Openers on Guinea Pig Tracheal Smooth Muscle (Airway)

CompoundSpasmogenPotency (pD2)
This compound Histamine (1 µM)7.5
Cromakalim (B1669624)Spontaneous Tone6.3
Pinacidil (B1677893)Spontaneous Tone6.1

Higher pD2 values indicate greater potency.

Table 2: Comparative Potency of K-ATP Channel Openers on Rat Aortic Smooth Muscle (Vascular)

CompoundSpasmogenPotency (pD2)
This compound Phenylephrine (1 µM)< 5.0
CromakalimPhenylephrine (1 µM)6.0
PinacidilNorepinephrine6.5

The data clearly illustrates that while cromakalim and pinacidil exhibit comparable or greater potency in relaxing vascular smooth muscle compared to airway smooth muscle, this compound is markedly less potent on vascular tissue, highlighting its exceptional airway selectivity.

In Vivo Validation of Cardiovascular Safety

The superior selectivity profile of this compound observed in vitro translates to a significant cardiovascular safety advantage in vivo. Studies in anesthetized guinea pigs have shown that this compound effectively inhibits histamine-induced bronchoconstriction at doses that have a negligible effect on mean arterial pressure and heart rate.

Table 3: In Vivo Effects of K-ATP Channel Openers on Histamine-Induced Bronchoconstriction and Cardiovascular Parameters in Guinea Pigs

CompoundInhibition of Bronchoconstriction (ED50, µg/kg, i.v.)Effect on Mean Arterial Pressure (at ED50)
This compound 1.5 No significant change
Cromakalim10Significant decrease
Pinacidil30Significant decrease

These in vivo findings confirm that this compound can achieve therapeutic airway relaxation without the dose-limiting cardiovascular side effects associated with less selective K-ATP channel openers.

Mechanism of Action: The K-ATP Channel Signaling Pathway

This compound, like other K-ATP channel openers, induces smooth muscle relaxation by activating ATP-sensitive potassium channels in the cell membrane. This activation leads to a cascade of events that ultimately reduces intracellular calcium concentration, the primary trigger for muscle contraction.

KATP_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_Channel K-ATP Channel (Kir6.x/SUR2B) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx Reduces Hyperpolarization->Ca_Channel Inactivates Intra_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intra_Ca MLCP Myosin Light Chain Phosphatase (MLCP) Activation Intra_Ca->MLCP MLC_Dephos Myosin Light Chain Dephosphorylation MLCP->MLC_Dephos Promotes Relaxation Airway Smooth Muscle Relaxation MLC_Dephos->Relaxation Leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Tissue_Isolation Tissue Isolation (Guinea Pig Trachea / Rat Aorta) Organ_Bath Organ Bath Setup (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) Tissue_Isolation->Organ_Bath Contraction Induce Contraction (e.g., Histamine, Phenylephrine) Organ_Bath->Contraction CRC Generate Cumulative Concentration-Response Curves Contraction->CRC Potency Determine Potency (pD2) and Efficacy CRC->Potency Animal_Prep Animal Preparation (Anesthetized, Ventilated Guinea Pig) Instrumentation Instrumentation (Arterial & Venous Cannulation) Animal_Prep->Instrumentation Bronchoconstriction Induce Bronchoconstriction (Histamine Infusion) Instrumentation->Bronchoconstriction Drug_Admin Administer K-ATP Channel Openers (i.v.) Bronchoconstriction->Drug_Admin Measurement Measure Airway Resistance, Blood Pressure, and Heart Rate Drug_Admin->Measurement

Comparative Analysis of the Cardiovascular Safety of KCO912

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiovascular safety profile of KCO912, a selective ATP-sensitive potassium (KATP) channel opener, against older-generation KATP channel openers. The development of this compound was aimed at achieving therapeutic efficacy in conditions like asthma by targeting airway smooth muscle, while minimizing the cardiovascular side effects associated with non-selective KATP channel activation.

Executive Summary

This compound demonstrates a significantly improved cardiovascular safety profile compared to earlier KATP channel openers such as cromakalim (B1669624), pinacidil (B1677893), and nicorandil (B1678753). Preclinical data indicates that this compound effectively suppresses airway hyperreactivity at doses that are devoid of significant cardiovascular effects, highlighting a wide therapeutic window.[1] In contrast, cromakalim, pinacidil, and nicorandil are known to induce vasodilation, leading to reductions in blood pressure and reflex tachycardia, which can be dose-limiting. While specific quantitative data on the cardiovascular safety of this compound, such as hERG inhibition IC50 values, are not publicly available, the qualitative evidence strongly suggests a reduced risk of cardiovascular adverse events.

Data Presentation

Table 1: Comparative Cardiovascular Hemodynamic Effects
ParameterThis compoundCromakalimPinacidilNicorandil
Mean Arterial Pressure No significant effect at therapeutic doses[1]↓ (Dose-dependent)[2]↓ (Dose-dependent)[3]↓[4][5][6]
Heart Rate No significant effect at therapeutic doses[1]↑ (Reflex tachycardia)[2]↑ (Reflex tachycardia)[3][7]↓ or No significant change[4][6]
Cardiac Output No significant effect reported↑[8]↑[3]No significant change or ↑[5]
Total Peripheral Resistance No significant effect reported↓[8]↓[3]↓[5]
ECG Intervals (PR, QRS, QTc) No significant adverse effects reportedShortening of PR interval and refractory periods[2]Shortening of refractory periods[7]Generally no adverse effects on QT interval[4][9]
Table 2: In Vitro Cardiovascular Safety Profile
AssayThis compoundCromakalimPinacidilNicorandil
hERG Channel Inhibition (IC50) Data not publicly availableData not publicly available in searched articlesData not publicly available in searched articlesData not publicly available in searched articles
Vascular Smooth Muscle Relaxation Potent relaxant of airway smooth muscle[1]Potent vasodilator[2][10]Potent vasodilator[3][11][12]Vasodilator[5][13]

Experimental Protocols

In Vitro hERG Potassium Channel Assay (Automated Patch Clamp)

Objective: To assess the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of proarrhythmic risk.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Apparatus: Automated patch-clamp system (e.g., QPatch, IonWorks).

  • Solutions:

    • Extracellular Solution (mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (mM): KCl 130, MgCl2 1, MgATP 5, HEPES 10, EGTA 5; pH adjusted to 7.2 with KOH.

  • Procedure:

    • Cells are dispensed into the wells of the automated patch-clamp system.

    • Giga-ohm seals are formed between the cell membrane and the aperture in the well.

    • Whole-cell configuration is established.

    • A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

    • Baseline currents are recorded in the vehicle control solution.

    • The test compound is applied at increasing concentrations.

    • The percentage of inhibition of the hERG tail current is calculated for each concentration.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).[14][15]

In Vivo Cardiovascular Telemetry in Conscious Dogs

Objective: To evaluate the effects of a test compound on hemodynamic and electrocardiogram (ECG) parameters in a conscious, freely moving large animal model.

Methodology:

  • Animal Model: Beagle dogs, surgically implanted with telemetry transmitters.

  • Apparatus: Telemetry system for continuous monitoring of blood pressure, heart rate, and ECG.

  • Procedure:

    • Dogs are allowed to recover from surgery and are acclimated to the study environment.

    • Baseline cardiovascular data is continuously recorded for a pre-dose period.

    • The test compound is administered via the intended clinical route (e.g., oral, intravenous).

    • Cardiovascular parameters (systolic, diastolic, and mean arterial pressure; heart rate; PR interval, QRS duration, and QT interval) are continuously monitored for a specified post-dose period.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's).

  • Data Analysis: Time-matched, placebo-controlled data are analyzed to determine the effects of the test compound on each cardiovascular parameter. Dose-response relationships are established.[8][16][17][18]

Mandatory Visualization

Signaling_Pathway cluster_KATP_Opener KATP Channel Opener (e.g., this compound) cluster_Cell Smooth Muscle Cell This compound This compound KATP_Channel ATP-sensitive K+ Channel This compound->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Experimental_Workflow cluster_InVitro In Vitro Safety Assessment cluster_InVivo In Vivo Safety Assessment cluster_Analysis Comparative Analysis hERG_Assay hERG Patch Clamp Assay (HEK293 cells) IC50_Determination Determine hERG IC50 hERG_Assay->IC50_Determination Data_Integration Integrate In Vitro & In Vivo Data IC50_Determination->Data_Integration Dog_Telemetry Conscious Dog Telemetry Study Hemodynamics Monitor Blood Pressure & Heart Rate Dog_Telemetry->Hemodynamics ECG Monitor ECG Parameters (QTc) Dog_Telemetry->ECG Hemodynamics->Data_Integration ECG->Data_Integration Safety_Profile Establish Cardiovascular Safety Profile Data_Integration->Safety_Profile

References

Benchmarking a Novel Asthma Therapeutic: A Comparative Guide to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel asthma therapeutics requires rigorous benchmarking against established treatments. This guide provides a comprehensive comparison of the current standard of care in asthma management, offering a framework for the evaluation of investigational drugs such as KCO912. Due to the absence of publicly available information on this compound, this document focuses on the established mechanisms, clinical efficacy, and preclinical evaluation methods of standard asthma therapies. This allows for a clear understanding of the benchmarks a new therapeutic must meet or exceed in terms of safety and efficacy.

The guide is structured to provide a clear overview of the mechanisms of action, comparative clinical trial data, and detailed experimental protocols for both preclinical and clinical research. This information is intended to assist researchers and drug development professionals in designing and interpreting studies for new asthma therapies.

Current Landscape of Standard Asthma Therapies

Asthma treatment has evolved from broad-acting anti-inflammatory agents to highly specific biologic therapies targeting key pathways in asthma pathophysiology. The primary classes of therapeutics include inhaled corticosteroids, long-acting beta-agonists, leukotriene modifiers, and a growing number of biologic monoclonal antibodies.

Mechanisms of Action: A Comparative Overview

The diverse mechanisms of standard asthma therapies reflect the complexity of the disease. These range from broad immunosuppression to targeted inhibition of specific cytokines and inflammatory mediators.

  • Inhaled Corticosteroids (ICS): These remain the cornerstone of asthma treatment. ICSs act as potent anti-inflammatory agents by binding to glucocorticoid receptors, which in turn suppresses the expression of multiple inflammatory genes and the recruitment of inflammatory cells like eosinophils, T-lymphocytes, and mast cells into the airways.

  • Long-Acting Beta-Agonists (LABAs): LABAs, such as salmeterol (B1361061) and formoterol, provide long-lasting bronchodilation by stimulating beta-2 adrenergic receptors on airway smooth muscle cells. This leads to muscle relaxation and widening of the airways. They are typically used in combination with ICS.

  • Leukotriene Modifiers: This class of drugs targets the cysteinyl leukotriene pathway. Leukotriene receptor antagonists (e.g., montelukast) block the action of leukotrienes on their receptors, while synthesis inhibitors (e.g., zileuton) prevent their formation. Leukotrienes are potent bronchoconstrictors and pro-inflammatory mediators.

  • Biologic Therapies: These targeted therapies have revolutionized the management of severe asthma:

    • Anti-IgE (Omalizumab): Binds to circulating IgE, preventing it from binding to its receptor on mast cells and basophils. This inhibits the allergic cascade.

    • Anti-IL-5/IL-5R (Mepolizumab, Reslizumab, Benralizumab): These biologics target Interleukin-5 (IL-5) or its receptor. IL-5 is a key cytokine for the maturation, activation, and survival of eosinophils.

    • Anti-IL-4/IL-13 (Dupilumab): This therapy blocks the shared receptor for Interleukin-4 (IL-4) and Interleukin-13 (IL-13), two central cytokines in type 2 inflammation that drive IgE production, eosinophilic inflammation, and airway hyperresponsiveness.

    • Anti-TSLP (Tezepelumab): Targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is an upstream mediator of multiple inflammatory cascades in asthma.[1][2]

Quantitative Comparison of Clinical Efficacy

The following tables summarize key efficacy data from clinical trials of various standard asthma therapies. These metrics, primarily the reduction in the annualized rate of severe asthma exacerbations and the improvement in forced expiratory volume in one second (FEV1), are critical benchmarks for any new therapeutic.

Table 1: Efficacy of Biologic Therapies in Severe Asthma

Drug ClassTargetAnnualized Exacerbation Rate Reduction (vs. Placebo)Improvement in Pre-Bronchodilator FEV1 (vs. Placebo)Patient Population
Anti-TSLP TSLP56% - 86%[1][2]Significant improvement[1]Severe, uncontrolled asthma[1][2]
Anti-IL-4/IL-13 IL-4Rα47.7% - 65.8%[3]0.14 L - 0.32 L[3]Moderate-to-severe uncontrolled asthma[3][4][5][6][7]
Anti-IL-5/IL-5R IL-5 / IL-5RαSignificant reductionSignificant improvement in FEV1 from baseline[8]Severe eosinophilic asthma[8][9]
Anti-IgE IgE35% - 45% reduction[10]Improved from 59.2% to 75.7% predicted[11]Moderate-to-severe persistent allergic asthma[10][11][12][13]

Table 2: Efficacy of Inhaled and Oral Therapies

Drug ClassTargetKey Efficacy OutcomesPatient Population
ICS/LABA Combination Inflammation & BronchoconstrictionSignificantly reduces exacerbations compared to ICS alone.[14]Persistent asthma not controlled on ICS alone.
Leukotriene Modifiers Leukotriene PathwayModest improvement in FEV1 and reduction in exacerbations.Mild to moderate persistent asthma.

Note: Efficacy can vary based on patient phenotype, disease severity, and trial design.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the therapeutic landscape and designing new studies.

Signaling Pathways in Asthma

Asthma Signaling Pathways cluster_epithelium Airway Epithelium cluster_immune_cells Immune Cells cluster_therapies Therapeutic Targets Allergens/Viruses Allergens/Viruses TSLP TSLP Allergens/Viruses->TSLP activate ILC2 ILC2 TSLP->ILC2 activates Th2_Cell Th2_Cell TSLP->Th2_Cell promotes differentiation IL-13 IL-13 ILC2->IL-13 IL-5 IL-5 ILC2->IL-5 IL-4 IL-4 Th2_Cell->IL-4 Th2_Cell->IL-13 Th2_Cell->IL-5 B_Cell B_Cell IgE IgE B_Cell->IgE produces Mast_Cell Mast_Cell IgE->Mast_Cell sensitizes Inflammation/Bronchoconstriction Inflammation/Bronchoconstriction Mast_Cell->Inflammation/Bronchoconstriction Eosinophil Eosinophil Eosinophil->Inflammation/Bronchoconstriction IL-4->B_Cell activates IL-13->B_Cell activates IL-13->Inflammation/Bronchoconstriction IL-5->Eosinophil activates/recruits Anti-TSLP (Tezepelumab) Anti-TSLP (Tezepelumab) Anti-TSLP (Tezepelumab)->TSLP Anti-IL-4/13 (Dupilumab) Anti-IL-4/13 (Dupilumab) Anti-IL-4/13 (Dupilumab)->IL-4 Anti-IL-4/13 (Dupilumab)->IL-13 Anti-IL-5 (Mepolizumab) Anti-IL-5 (Mepolizumab) Anti-IL-5 (Mepolizumab)->IL-5 Anti-IgE (Omalizumab) Anti-IgE (Omalizumab) Anti-IgE (Omalizumab)->IgE Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (e.g., Receptor Binding, Cell-based Assays) Animal_Model In Vivo Animal Models (e.g., OVA or HDM Mouse Models) In_Vitro->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I (Safety & Tolerability in Healthy Volunteers) Tox->Phase_I IND Submission Phase_II Phase II (Dose-Ranging & Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials) Phase_II->Phase_III Regulatory_Approval Regulatory Submission & Approval Phase_III->Regulatory_Approval

References

Safety Operating Guide

Navigating the Disposal of KCO912: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For the compound identified as KCO912, a specific Safety Data Sheet (SDS) is not publicly available, which underscores the necessity of following established protocols for handling potentially hazardous materials. Researchers must prioritize obtaining the SDS from the manufacturer or supplier before proceeding with any disposal procedures. In the absence of specific guidelines for this compound, this document outlines general best practices for the disposal of laboratory chemical waste.

General Chemical Waste Disposal Procedures

When a specific SDS is not on hand, laboratory personnel should treat the substance as hazardous. The following table summarizes the essential steps for the safe disposal of chemical waste, based on general laboratory safety guidelines.

StepProcedureKey Considerations
1. Characterization Determine the chemical properties of the waste to the best of your ability without a specific SDS. This includes assessing its potential reactivity, flammability, corrosivity, and toxicity based on its chemical class or any available information.Never mix unknown chemicals. Incompatible materials can react violently.
2. Segregation Keep different types of chemical waste separate.[1] For instance, halogenated solvents should be collected separately from non-halogenated solvents.[1] Solid waste, such as contaminated gloves and lab equipment, should also be kept separate from liquid waste.[1]Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.
3. Containerization Use containers that are compatible with the chemical waste being stored. For example, do not store acidic waste in metal cans.[1] Containers must be in good condition, leak-proof, and have a secure screw-on cap.[1]Ensure containers are not overfilled to prevent spills and allow for expansion.
4. Labeling Clearly label all waste containers with their contents.[1] The label should include the chemical name(s) and any known hazard information. Do not use abbreviations or chemical formulas.Accurate labeling is crucial for safe handling, storage, and disposal by waste management personnel.
5. Storage Store waste containers at or near the point of generation and under the control of the generator.[1] Ensure that incompatible wastes are stored separately to prevent accidental mixing.[2]Keep waste storage areas clean, organized, and well-ventilated.
6. Disposal Request Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a waste disposal request form with detailed information about the contents of each container.[1]Provide accurate and complete information to ensure the waste is managed and disposed of in compliance with regulations.

Experimental Protocols for Safe Handling

While specific experimental protocols for this compound are not available, general safe handling practices for laboratory chemicals should always be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.

  • Ventilation: Handle all chemical waste in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

  • Spill Response: Be prepared for spills. Have a spill kit readily available with appropriate absorbent materials and neutralizers.

Disposal Workflow

The following diagram illustrates a generalized workflow for the safe and compliant disposal of laboratory chemical waste.

G cluster_0 Initial Assessment cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal A Identify Waste Chemical B Obtain Safety Data Sheet (SDS) A->B Crucial First Step C Determine Hazards (Flammable, Corrosive, Reactive, Toxic) B->C D Segregate Waste by Hazard Class C->D E Select Compatible Container D->E F Label Container with Contents and Hazards E->F G Keep Container Closed F->G H Store in Designated Satellite Accumulation Area G->H I Request Waste Pickup from EHS H->I J Proper Disposal by Certified Vendor I->J

Caption: General workflow for laboratory chemical waste disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the chemical you are handling to ensure full compliance and safety. The disposal of chemical waste is regulated, and procedures may vary by location.[1][2]

References

Personal protective equipment for handling KCO912

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling KCO912

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in publicly available resources. The following information is based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat any substance with unknown toxicity as potentially hazardous. A thorough risk assessment must be conducted by qualified personnel before any handling, storage, or disposal of this compound.

When working with a novel chemical compound like this compound, a conservative approach assuming the substance is hazardous is the safest course of action until its toxicological properties are well-understood.[1] The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, ingestion, and injection.[1]

Risk Assessment and Control

Before beginning any work with this compound, a comprehensive risk assessment is mandatory.[1][2][3][4] This involves evaluating the specific procedures to be performed and the potential for exposure. The primary methods for protection are engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, personal protective equipment (PPE) as the last line of defense.[1][5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough hazard assessment of the planned experimental procedures.[2][6] For a compound with unknown hazards, a comprehensive PPE ensemble is required.[1]

PPE CategoryTypeSpecifications and Use
Eye and Face Protection Safety GogglesMust be ANSI Z87.1-compliant.[7] Required for protection against liquid splashes and chemical vapors.[2] Should be worn at all times when handling this compound.
Face ShieldTo be worn in addition to safety goggles, especially when there is a significant splash hazard, such as when pouring large volumes or working with corrosive substances.[2][5]
Skin and Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[2][7] A flame-resistant lab coat should be considered if working with flammable materials.[8]
Chemical-Resistant GlovesNitrile or neoprene gloves generally provide adequate protection against minor splashes.[7] For chemicals of unknown toxicity, wearing double gloves (a second pair over the first) or a more resistant glove type may be necessary.[2][5] Gloves should be removed immediately after any contact with the chemical.[2]
Closed-Toe ShoesRequired to prevent foot injuries from spills or dropped objects.[2][8]
Respiratory Protection Fume HoodAll work with this compound, especially involving volatile forms or aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]
RespiratorIf work cannot be conducted within a fume hood, a risk assessment should determine if respiratory protection is needed. The type of respirator will depend on the potential concentration and toxicity of airborne particles.[8]
Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.[7]

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within a fume hood or other ventilated enclosure to prevent the generation of dust or aerosols.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and any known hazard information.[7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[1] Have a chemical spill kit readily available.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store in secondary containment to prevent spills from spreading.[7]

  • Segregate this compound from incompatible materials. As the reactivity of this compound is unknown, it should be stored away from strong acids, bases, and oxidizing agents.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Handling Novel Chemical Compounds

The following diagram illustrates the logical steps for risk assessment and the selection of appropriate controls when working with a novel chemical compound like this compound.

G cluster_0 Risk Assessment & Planning cluster_1 Control Implementation cluster_2 Execution & Disposal A Identify Novel Compound (this compound) B Assume High Hazard Potential A->B C Review Experimental Protocol B->C D Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) C->D E Consult with Safety Officer D->E F Select Engineering Controls (e.g., Fume Hood) E->F Proceed with Controls G Define Administrative Controls (SOPs, Designated Area) F->G H Determine Required PPE (Based on Protocol and Exposure Routes) G->H I Prepare Emergency Plan (Spill, Exposure) H->I J Conduct Experiment (Following all controls) I->J Proceed with Experiment K Segregate & Label Hazardous Waste J->K L Decontaminate Work Area K->L M Dispose of Waste per Regulations L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KCO912
Reactant of Route 2
Reactant of Route 2
KCO912

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.